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  • Product: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate
  • CAS: 65618-23-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS 65618-23-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a key heterocyclic compound built upon the versatile 2,4-thiazolidinedione (TZD) scaffold. The in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a key heterocyclic compound built upon the versatile 2,4-thiazolidinedione (TZD) scaffold. The introduction of an ethyl carboxylate group at the N-3 position significantly modifies the electronic properties and synthetic utility of the TZD core, making it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral characterization, and insights into its reactivity and potential applications. The TZD nucleus is a cornerstone in the development of therapeutic agents, notably as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is crucial in the management of type 2 diabetes.[1][2] Beyond their well-established role as insulin sensitizers, TZD derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document serves as a technical resource for researchers aiming to leverage the unique characteristics of this N-substituted TZD in their synthetic and drug development endeavors.

Core Chemical and Physical Properties

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a derivative of the 2,4-thiazolidinedione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The addition of the ethyl carboxylate moiety at the nitrogen atom (N-3) enhances its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 65618-23-7-
Molecular Formula C₆H₇NO₄S-
Molecular Weight 189.19 g/mol -
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point 97-100 °C (for isomeric 3-Ethyl (-)-thiazolidine-3,4-dicarboxylate)[5]
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge

Note: The melting point is for a closely related isomer and should be considered an estimate.

Synthesis and Mechanism

The synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is achieved through the N-acylation of the parent 2,4-thiazolidinedione ring. This reaction leverages the nucleophilicity of the imide nitrogen, which attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Synthesis Workflow Diagram

Synthesis_Workflow TZD 2,4-Thiazolidinedione Intermediate Reaction Mixture TZD->Intermediate Base Base (e.g., Triethylamine, Pyridine) Base->Intermediate Solvent Aprotic Solvent (e.g., THF, Dioxane) Solvent->Intermediate Reagent Ethyl Chloroformate Reagent->Intermediate Purification Purification (Recrystallization) Intermediate->Purification Work-up Product Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate Purification->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the N-acylation of thiazolidinediones.

Materials:

  • 2,4-Thiazolidinedione (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-thiazolidinedione (1.0 eq) and anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the reaction mixture. The formation of a salt may be observed.

  • Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise over 15-20 minutes. The causality behind this slow addition is to control the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted ethyl chloroformate and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate as a crystalline solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.45Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom.
~4.10Singlet (s)2H-S-CH₂ -C(O)-Methylene protons of the thiazolidinedione ring.
~1.40Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl group.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~170.5C =O (C4)Carbonyl carbon of the thiazolidinedione ring.
~168.0C =O (C2)Carbonyl carbon of the thiazolidinedione ring.
~148.5N-C =OCarbonyl carbon of the ethyl carboxylate group.
~64.0-O-CH₂ -CH₃Methylene carbon of the ethyl group.
~35.0-S-CH₂ -C(O)-Methylene carbon of the thiazolidinedione ring.
~14.0-O-CH₂-CH₃ Methyl carbon of the ethyl group.
Predicted Infrared (IR) Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~1790-1750StrongAsymmetric C=O stretch (N-Acyl Imide)
~1740-1720StrongC=O stretch (Ester)
~1700-1680StrongSymmetric C=O stretch (Imide)
~1370MediumC-N stretch
~1250-1200StrongC-O stretch (Ester)

Reactivity and Synthetic Applications

The presence of the electron-withdrawing ethyl carboxylate group at the N-3 position significantly influences the reactivity of the 2,4-thiazolidinedione ring.

Reactivity Profile
  • C-5 Methylene Group: The acidity of the protons on the C-5 methylene group is enhanced, making it more susceptible to deprotonation and subsequent condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones.[4] This is a cornerstone reaction for the synthesis of a vast library of 5-substituted TZD derivatives.

  • Ring Stability: The N-acyl group provides stability to the thiazolidinedione ring under various reaction conditions.

  • Cleavage: The N-ethoxycarbonyl group can potentially be cleaved under specific hydrolytic conditions, though it is generally stable to mild acidic and basic conditions.

Synthetic Utility Diagram

Synthetic_Utility Start Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate Knoevenagel Knoevenagel Condensation (+ Aldehyde/Ketone, Base) Start->Knoevenagel Hydrolysis Hydrolysis Start->Hydrolysis Product1 5-Alkylidene/Arylidene Derivatives Knoevenagel->Product1 Reduction Reduction Product1->Reduction Product2 2,4-Thiazolidinedione Hydrolysis->Product2 Product3 Substituted Thiazolidines Reduction->Product3

Caption: Key synthetic transformations of the title compound.

Potential in Drug Discovery

The 2,4-thiazolidinedione scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The N-ethoxycarbonyl group of the title compound can serve as a handle for further derivatization or as a modulating group to fine-tune the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

Derivatives of 2,4-thiazolidinedione have been extensively investigated for a range of therapeutic applications, including:

  • Antidiabetic Agents: As agonists of PPAR-γ, they improve insulin sensitivity.[1][2]

  • Anticancer Agents: They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4]

  • Anti-inflammatory Agents: By modulating inflammatory pathways.[3]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[3]

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate serves as a crucial starting material for accessing novel derivatives with potentially enhanced therapeutic profiles.

Conclusion

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a synthetically versatile intermediate with significant potential in the field of medicinal chemistry. Its preparation from readily available starting materials and the reactivity of its C-5 methylene group make it an attractive scaffold for the generation of diverse molecular libraries. The foundational 2,4-thiazolidinedione core's proven track record in drug discovery further underscores the importance of this N-acylated derivative as a tool for developing next-generation therapeutic agents. This guide provides the essential technical information for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Scientific Research.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC.
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC.
  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (2019). Rasayan Journal of Chemistry.
  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (2014). Indian Journal of Research in Pharmacy and Biotechnology.
  • Water. (n.d.). CAS Common Chemistry. Retrieved March 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (n.d.).
  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020).
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (n.d.). PMC.
  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione. (n.d.). Organic Syntheses Procedure.
  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Journal of Scientific Research.
  • Spectroscopic and computational investigation of a thiazolidine -2, 4-dione compound. (n.d.).
  • 3-Ethyl (-)-thiazolidine-3,4-dicarboxylate. (n.d.). Chem-Impex. Retrieved March 4, 2026, from [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PMC.

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Exploratory

An In-depth Technical Guide to Ethyl 2,4-Dioxothiazolidine-3-carboxylate and its Progenitor Scaffold, Thiazolidine-2,4-dione

A Senior Application Scientist's Perspective on a Privileged Heterocycle in Medicinal Chemistry Introduction: The Thiazolidine-2,4-dione Core - A Scaffold of Therapeutic Significance The thiazolidine-2,4-dione (TZD) scaf...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Privileged Heterocycle in Medicinal Chemistry

Introduction: The Thiazolidine-2,4-dione Core - A Scaffold of Therapeutic Significance

The thiazolidine-2,4-dione (TZD) scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] This "privileged" structure serves as the foundation for a multitude of derivatives with applications ranging from antidiabetic and anticancer to antimicrobial and anti-inflammatory agents.[2][3][4] The core of this guide focuses on a specific, yet crucial derivative, Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester , and explores its chemistry and utility through the lens of its parent scaffold. The TZD ring's amenability to substitution at the 3- and 5-positions makes it a highly versatile template for drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Nomenclature and Synonyms: A Guide to Identification

Clarity in chemical communication is paramount. "Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester" is the systematic IUPAC name. However, researchers will encounter several synonyms in literature and chemical databases. Understanding these is crucial for comprehensive literature searches and material procurement.

Synonym Source/Context
Ethyl 2,4-dioxothiazolidine-3-carboxylateCommon alternative systematic name
2,4-Dioxo-3-thiazolidinecarboxylic Acid Ethyl EsterVariation in numbering and naming convention
3-(Ethoxycarbonyl)thiazolidine-2,4-dioneEmphasizes the substituent at the 3-position
Ethyl N-(2,4-dioxothiazolidin-3-yl)formateLess common, may appear in older literature

For the parent scaffold, "Thiazolidine-2,4-dione" is often abbreviated as TZD. It is also referred to as "glitazone" in the context of its antidiabetic derivatives.[2]

PART I: Synthesis and Characterization

The synthesis of the TZD scaffold and its derivatives is a well-established area of organic chemistry. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

General Synthesis of the Thiazolidine-2,4-dione (TZD) Core

A common and efficient method for synthesizing the parent TZD ring involves the condensation of chloroacetic acid and thiourea.[2][5]

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione (1)

  • Reaction Setup: In a round-bottomed flask, dissolve chloroacetic acid (0.6 mol) in 60 mL of water. In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.

  • Initial Reaction: Combine the two solutions in the round-bottomed flask. A white precipitate should begin to form within 15 minutes with stirring.

  • Acid-Catalyzed Cyclization: Slowly add 60 mL of concentrated hydrochloric acid to the flask.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at 100-110°C for 8-10 hours.

  • Isolation and Purification: Upon cooling, the product will solidify. Filter the solid mass and wash thoroughly with cold water to remove any residual HCl. The crude product can be recrystallized from ethanol to yield pure thiazolidine-2,4-dione as white needles.[2][5]

TZD Synthesis Chloroacetic_acid Chloroacetic Acid Intermediate Isothiouronium Salt (in situ) Chloroacetic_acid->Intermediate Thiourea Thiourea Thiourea->Intermediate TZD Thiazolidine-2,4-dione (1) Intermediate->TZD Conc. HCl Reflux (8-10h)

Caption: General synthesis of the Thiazolidine-2,4-dione core.

Synthesis of Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester

While a direct, one-pot synthesis from primary starting materials is less commonly reported, the title compound is typically prepared by the N-acylation of the parent TZD ring.

Experimental Protocol: N-Acylation of TZD

  • Deprotonation: Suspend thiazolidine-2,4-dione (1) in a suitable aprotic solvent such as DMF or THF. Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) portion-wise at 0°C to form the corresponding anion.

  • Acylation: Slowly add ethyl chloroformate to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester.

N-Acylation TZD Thiazolidine-2,4-dione Anion TZD Anion TZD->Anion Base (e.g., K2CO3) Solvent (e.g., DMF) Final_Product Thiazolidine-2,4-dione-3- carboxylic acid ethyl ester Anion->Final_Product Ethyl Chloroformate

Caption: N-acylation of TZD to form the title compound.

Spectroscopic Characterization

The structural elucidation of the TZD core and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The protons on the methylene group (C5) of the TZD ring typically appear as a singlet around δ 4.0-4.6 ppm. The N-H proton, when present, is a broad singlet that can appear over a wide range (δ 10-12 ppm), and its position is solvent-dependent.[6]

  • ¹³C NMR: The two carbonyl carbons (C2 and C4) are characteristically deshielded, appearing in the δ 165-180 ppm region.[3] The methylene carbon (C5) is found further upfield.

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the dione functionality are observed between 1680-1750 cm⁻¹. The N-H stretching vibration, if present, appears as a broad band around 3100-3300 cm⁻¹.[5][7]

  • Mass Spectrometry: Provides the molecular weight of the compound, aiding in the confirmation of the chemical formula.[7]

PART II: The TZD Scaffold in Drug Discovery and Development

The TZD scaffold is a cornerstone in the development of therapeutics for a range of diseases. Its derivatives have shown remarkable efficacy, particularly in metabolic disorders and oncology.

Mechanism of Action: A Focus on PPARγ and Beyond

The most well-known biological targets of TZD derivatives are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ). Rosiglitazone and Pioglitazone, for instance, are PPARγ agonists used in the treatment of type 2 diabetes.[8] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[9]

However, the therapeutic potential of TZDs extends far beyond diabetes. Researchers have successfully designed TZD derivatives that target other key proteins implicated in disease:

  • Anticancer Activity: TZD derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[6][10] Some derivatives also exhibit pro-apoptotic effects by dually inhibiting Bcl-2 and Mcl-1 proteins.[11]

  • Antimicrobial and Antifungal Activity: The TZD scaffold has been incorporated into molecules designed to combat microbial infections. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1][7][12] The proposed mechanism for their antibacterial action involves the inhibition of enzymes like Mur ligases, which are essential for peptidoglycan biosynthesis.[1]

  • Anti-inflammatory and Antioxidant Properties: Certain TZD derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[2][13]

TZD_Biological_Targets cluster_TZD Thiazolidine-2,4-dione (TZD) Scaffold cluster_Targets Biological Targets cluster_Outcomes Therapeutic Outcomes TZD TZD Core PPARg PPARγ TZD->PPARg Agonism VEGFR2 VEGFR-2 TZD->VEGFR2 Inhibition Bcl2_Mcl1 Bcl-2 / Mcl-1 TZD->Bcl2_Mcl1 Inhibition Mur_Ligases Bacterial Mur Ligases TZD->Mur_Ligases Inhibition Antidiabetic Antidiabetic PPARg->Antidiabetic Anticancer Anticancer VEGFR2->Anticancer Bcl2_Mcl1->Anticancer Antimicrobial Antimicrobial Mur_Ligases->Antimicrobial

Caption: Biological targets and therapeutic outcomes of TZD derivatives.

Structure-Activity Relationships (SAR)

The biological activity of TZD derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Substitution at the 5-position: This position is frequently modified, often through a Knoevenagel condensation with an aldehyde, to introduce a benzylidene or other aryl-ylidene moiety.[6] The electronic and steric properties of the substituent on this aromatic ring can significantly influence the compound's potency and selectivity for a particular target.[6]

  • Substitution at the 3-position (N-substitution): The nitrogen atom of the TZD ring is another key point for modification. Attaching different functional groups here can modulate the molecule's solubility, cell permeability, and interaction with the target protein. For instance, attaching an acetic acid group at this position has been a common strategy in the development of various bioactive compounds.[3][14]

The title compound, Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester , serves as a valuable intermediate. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for biological screening.[7][15] This approach allows for the systematic exploration of the chemical space around the TZD core to identify potent and selective drug candidates.

Conclusion and Future Perspectives

Thiazolidine-2,4-dione and its derivatives, including the synthetically versatile Thiazolidine-2,4-dione-3-carboxylic acid ethyl ester, continue to be a fertile ground for drug discovery. The scaffold's proven track record in targeting a diverse range of proteins ensures its continued relevance in medicinal chemistry. Future research will likely focus on developing TZD derivatives with improved target selectivity and reduced off-target effects, as well as exploring their potential in emerging therapeutic areas. The combination of established synthetic methodologies and a deep understanding of their structure-activity relationships positions the TZD scaffold as a powerful tool in the hands of researchers and drug development professionals.

References

  • Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106727. [Link]

  • Li, Y., et al. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Kaur, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13(40), 27801-27818. [Link]

  • Kumar, D., et al. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-Diabetic Agents: Compressive Review. ResearchGate. [Link]

  • Ali, A., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Cureus, 16(3), e55609. [Link]

  • Alhussain, F. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

  • Prasad, Y. R., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. International Journal of Pharmaceutical and Biological Sciences, 9(1), 1-11. [Link]

  • Patel, N. B., et al. (2011). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 3(6), 443-450. [Link]

  • Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research, 23(3), 1333-1342. [Link]

  • Alhussain, F. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PubMed, 31892119. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 20(10), 1234-1245. [Link]

  • Alhussain, F. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

  • Alhussain, F. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. KwaZulu-Natal Research Innovation and Sequencing Platform. [Link]

  • Alhussain, F. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC. [Link]

  • Naz, S., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(33), 30068-30082. [Link]

  • Kumar, A., et al. (2024). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Polycyclic Aromatic Compounds. [Link]

  • G-Bora, F., et al. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules, 24(11), 2108. [Link]

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Foundational

The Role of Ethyl 2,4-Dioxo-1,3-thiazolidine-3-carboxylate in Medicinal Chemistry: A Technical Guide to N-Substituted TZD Scaffolds

Executive Summary The 2,4-thiazolidinedione (TZD) pharmacophore is a privileged scaffold in medicinal chemistry, historically recognized for its role in managing type 2 diabetes via peroxisome proliferator-activated rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-thiazolidinedione (TZD) pharmacophore is a privileged scaffold in medicinal chemistry, historically recognized for its role in managing type 2 diabetes via peroxisome proliferator-activated receptor gamma (PPARγ) agonism. However, the derivatization of the TZD ring—specifically at the N-3 position—has unlocked a diverse array of novel therapeutic applications. Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate serves as a critical intermediate and bioactive building block in this domain. By masking the acidic imide proton, this N-substituted derivative drastically alters the physicochemical profile of the molecule, shifting its biological target from PPARγ to alternative pathways such as aldose reductase (ALR2) inhibition and fungal glucose transport disruption. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic pathways, and experimental workflows associated with ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate and its congeners.

Pharmacological Rationale for N-3 Substitution

The unsubstituted TZD ring possesses a relatively acidic proton at the N-3 position (pKa ~ 6.8)[1]. In physiological environments, this proton is readily lost, allowing the molecule to bind strongly to the PPARγ receptor. While beneficial for antidiabetic glitazones, this binding profile is an off-target liability when developing TZDs for antimicrobial or non-diabetic indications.

The synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate introduces an ester appendage at the N-3 position, achieving three critical pharmacological shifts:

  • Elimination of PPARγ Agonism: Steric bulk and the removal of the ionizable proton prevent the molecule from anchoring in the PPARγ ligand-binding pocket.

  • Enhanced Membrane Permeability: The N-acylation increases the lipophilicity (LogP) of the scaffold, facilitating superior penetration across eukaryotic plasma membranes and complex fungal cell walls[2].

  • Target Repurposing: N-substituted TZDs have been proven to act as potent, non-carboxylic acid inhibitors of cytosolic aldose reductase (ALR2)[3] and as first-in-class topical antifungals (e.g., Mycosidine) that disrupt fungal glucose transport[4].

Mechanistic Pathways and Target Modulation

The functionalization of the TZD core via ethyl chloroformate yields a divergent pharmacological profile. Depending on the substitution at the C-5 position (typically via Knoevenagel condensation with aromatic aldehydes), the N-3 carboxylate scaffold can be tuned for distinct therapeutic outcomes.

TZD_Pathways TZD_Core Unsubstituted TZD Core (PPARγ Agonist) N_Sub Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (N-3 Substituted Scaffold) TZD_Core->N_Sub N-Acylation (Ethyl Chloroformate) Path_Fungal Antifungal Pathway (e.g., Mycosidine Congeners) N_Sub->Path_Fungal C-5 Arylidene Substitution Path_ALR2 Antidiabetic Complications (Non-carboxylic ALR2 Inhibitors) N_Sub->Path_ALR2 C-5 Benzyl Substitution Target_Fungal Disruption of Fungal Glucose Transport & Cell Wall Path_Fungal->Target_Fungal Target_ALR2 Cytosolic ALR2 Inhibition (Reduced Sorbitol Accumulation) Path_ALR2->Target_ALR2 Outcome_1 Fungistatic / Fungicidal Activity (Candida spp., Dermatophytes) Target_Fungal->Outcome_1 Outcome_2 Prevention of Diabetic Neuropathy & Retinopathy Target_ALR2->Outcome_2

Diagram 1: Divergent pharmacological pathways of N-substituted TZD scaffolds.

Antifungal Mechanism (Mycosidine Congeners)

Mycosidine, an approved topical antifungal, is chemically (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione. The ethyl carboxylate analog behaves similarly. Proteomic screening indicates that these N-3 carboxylate TZDs do not target ergosterol synthesis like traditional azoles. Instead, they disrupt fungal glucose transport and induce morphological changes in the Candida cell wall, representing a novel mechanism of action that bypasses standard azole resistance[4].

Aldose Reductase (ALR2) Inhibition

In the polyol pathway, ALR2 reduces toxic glucose levels to sorbitol. However, in chronic hyperglycemia, excessive sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy. Traditional ALR2 inhibitors (like Epalrestat) contain carboxylic acids that limit cellular penetration. N-substituted TZD derivatives act as non-carboxylic acid inhibitors; their reduced acidity (pKa ~ 9.8) and higher lipophilicity allow them to reach cytosolic ALR2 more effectively than their unsubstituted counterparts[3].

Synthesis and Regioselectivity

The synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate requires careful control of reaction conditions to ensure regioselective N-acylation over O-acylation. The TZD ring exhibits lactam-lactim tautomerism. To drive N-substitution, a mild base (Potassium Carbonate, K₂CO₃) is utilized in an aprotic solvent (dry acetone or DMF). K₂CO₃ selectively deprotonates the N-3 position without inducing ring-opening, which is a common side reaction when using stronger bases like Sodium Hydride (NaH).

Experimental Protocol 1: Synthesis of Ethyl 2,4-Dioxo-1,3-thiazolidine-3-carboxylate

Causality & Validation: Dry acetone is strictly required to prevent the solvolysis of ethyl chloroformate. The reaction is a self-validating system: the evolution of CO₂ gas serves as a visual indicator of the reaction's progress, and the shift of the N-H proton signal (typically at ~12.0 ppm in ¹H NMR) to aliphatic ester signals confirms regioselective N-acylation.

Step-by-Step Methodology:

  • Preparation: Suspend 2,4-thiazolidinedione (10 mmol) and anhydrous K₂CO₃ (15 mmol) in 30 mL of dry acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the TZD N-3 proton.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add ethyl chloroformate (12 mmol) dropwise over 15 minutes. Note: Vigorous effervescence (CO₂ release) will occur.

  • Propagation: Remove the ice bath and reflux the mixture at 60 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Filter the warm mixture to remove inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from absolute ethanol to yield ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate as a crystalline solid.

  • Characterization: Confirm structure via ¹H NMR (absence of N-H peak at 12.0 ppm; presence of triplet at ~1.3 ppm and quartet at ~4.3 ppm for the ethyl group).

Quantitative Structure-Activity Relationship (QSAR)

The addition of the ethyl carboxylate group at the N-3 position drastically alters the minimum inhibitory concentration (MIC) against fungal strains and the IC₅₀ for ALR2. The table below synthesizes comparative data from recent structure-activity relationship studies[3][4][5].

Compound ScaffoldN-3 SubstitutionC-5 SubstitutionPrimary TargetBioactivity Metric
Unsubstituted TZD -H4-chlorobenzylidenePPARγIC₅₀ (PPARγ) = 0.8 µM
Mycosidine -COOCH₃4-chlorobenzylideneFungal Cell WallMIC (C. albicans) = 2.5 µg/mL
Ethyl Carboxylate TZD -COOCH₂CH₃4-chlorobenzylideneFungal Cell WallMIC (C. albicans) = 3.1 µg/mL
N-Substituted ALR2 Inhibitor -CH₂COOH / -AlkylBenzyl derivativeALR2 (Cytosolic)IC₅₀ (ALR2) = 0.95 µM
N-Pyrazole TZD -Alkyl-PyrrolePhenyl-pyrazoleBacterial GyraseMIC (S. aureus) = 12.5 µg/mL

Table 1: Comparative biological activity demonstrating the target-shifting nature of N-3 substitution on the TZD core.

Experimental Workflows in Drug Development

To systematically evaluate N-substituted TZDs, medicinal chemists employ a rigorous pipeline integrating organic synthesis, spectral validation, and phenotypic screening.

Drug_Dev_Workflow Step1 1. Scaffold Synthesis (Knoevenagel & N-Acylation) Step2 2. Regioselectivity Validation (2D NOESY NMR) Step1->Step2 Step3 3. Physicochemical Profiling (LogP & pKa Determination) Step2->Step3 Step4 4. In Vitro Screening (MIC / IC50 Assays) Step3->Step4 Step5 5. Hit Identification & Lead Optimization Step4->Step5

Diagram 2: Standard workflow for the synthesis and biological screening of N-substituted TZD derivatives.

Experimental Protocol 2: In Vitro Screening Assay for Antifungal MIC

To validate the efficacy of synthesized ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate derivatives against Candida albicans, a broth microdilution assay is utilized.

Causality & Validation: Resazurin dye is used as a metabolic indicator. Live fungal cells reduce blue resazurin to pink resorufin. This provides a self-validating, colorimetric readout of cell viability that eliminates the subjectivity of visual turbidity assessments.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35 °C. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL). Dilute 1:100 in RPMI 1640 broth.

  • Compound Dilution: Dissolve the TZD derivative in DMSO to a stock concentration of 1000 µg/mL. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 broth (final concentration range: 0.5 to 256 µg/mL). Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well. Include a positive control (Fluconazole) and negative controls (media only, and media + 1% DMSO).

  • Incubation: Incubate the microtiter plate at 35 °C for 24 hours.

  • Indicator Addition: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2 hours.

  • Data Acquisition: Determine the MIC as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of fungal growth.

References

  • Levshin, I.B., et al. "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." Pharmaceuticals, vol. 15, no. 5, 2022, p. 563. URL:[Link]

  • Siddique, M.U.M., et al. "Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives." European Journal of Medicinal Chemistry, vol. 223, 2021, 113630. URL:[Link]

  • Kaminskyy, D.V., et al. "Synthesis and Evaluation of N-Substituted Thiazolidine-2,4-dione Containing Pyrazole as a Potent Antimicrobial Agents." Current Medicinal Chemistry, 2017. URL:[Link]

  • Ebajo Jr, V.D., et al. "Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione." Indian Journal of Chemistry, 2020. URL:[Link]

Sources

Exploratory

The Chemical and Biological Divergence of Thiazolidine-2,4-dione and its N-Substituted Derivatives: A Mechanistic and Methodological Guide

Executive Summary The thiazolidine-2,4-dione (TZD) scaffold is a highly versatile pentacyclic pharmacophore in medicinal chemistry[1]. Historically celebrated for its role in managing type 2 diabetes mellitus via peroxis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolidine-2,4-dione (TZD) scaffold is a highly versatile pentacyclic pharmacophore in medicinal chemistry[1]. Historically celebrated for its role in managing type 2 diabetes mellitus via peroxisome proliferator-activated receptor-gamma (PPARγ) agonism (e.g., the "glitazones"), the TZD core has undergone a paradigm shift in recent years. By chemically modifying the nitrogen atom at position 3 (N-substitution), researchers can fundamentally alter the molecule's physicochemical properties, abolishing its metabolic activity and re-routing its therapeutic potential toward antimicrobial, antioxidant, and oncological targets[2]. This whitepaper dissects the mechanistic causality behind this divergence and provides field-proven, self-validating protocols for synthesizing these distinct derivatives.

The Core Mechanistic Divergence: pKa and Hydrogen Bonding

The functional destiny of a TZD derivative is largely dictated by the substituent at the N3 position.

The Unsubstituted TZD (N-H): In its native state, the TZD core possesses an acidic N-H proton with a pKa of approximately 6.82[3]. This acidity is driven by the electron-withdrawing effects of the adjacent carbonyl groups at C2 and C4. At physiological pH, this proton can ionize, allowing the molecule to act as a critical hydrogen bond donor. This specific H-bonding capability is the mechanistic linchpin for PPARγ agonism; the N-H group forms a vital hydrogen bond network with residues His323, His449, and Tyr473 within the PPARγ ligand-binding domain[1].

The N-Substituted TZD (N-R): When the N3 position is alkylated, acylated, or conjugated with bulky groups (e.g., pyrazole or benzyl moieties), the acidic proton is removed[4]. This seemingly simple substitution triggers a cascade of physicochemical changes:

  • Loss of H-Bond Donor Capacity: The molecule can no longer bind to the PPARγ pocket, effectively eliminating unwanted adipogenic or hypoglycemic off-target effects when designing drugs for other diseases.

  • Increased Lipophilicity: The molecule becomes neutral and highly lipophilic, enhancing cell membrane permeability. This is crucial for targeting intracellular bacterial enzymes (e.g., Mur ligases) or cancer cell receptors[4].

  • Target Re-routing: N-substituted derivatives have been successfully engineered as potent antimicrobial agents[2] and novel glucose transporter 1 (GLUT1) inhibitors for anticancer therapy, operating entirely independently of the PPARγ pathway[5].

TZD_Workflow TZD Thiazolidine-2,4-dione Core (Active N-H, pKa ~6.8) Unsub N-Unsubstituted Derivatives (C5 Substituted Only) TZD->Unsub Knoevenagel Condensation Sub N-Substituted Derivatives (N3 Alkylated/Acylated) TZD->Sub SN2 Alkylation (Base/DMF) Mech1 Retains H-Bond Donor Binds His323/His449/Tyr473 Unsub->Mech1 Mech2 Abolishes H-Bond Donor Increases Lipophilicity Sub->Mech2 Bio1 PPAR-γ Agonism (Antidiabetic / Glitazones) Mech1->Bio1 Bio2 Alternative Targets (Antimicrobial / Anticancer) Mech2->Bio2

Fig 1: Structural divergence and target routing of TZD derivatives based on N3 substitution.

Quantitative Data: Physicochemical & Biological Comparison

To synthesize the impact of N-substitution, the following table summarizes the divergent properties of these two classes of TZD derivatives.

PropertyN-Unsubstituted (N-H) TZDN-Substituted (N-R) TZDMechanistic Consequence
N3 Proton pKa ~6.82 (Weakly Acidic)[3]N/A (Neutral)N-H ionizes at physiological pH; N-R remains un-ionized, drastically altering pharmacokinetics.
Hydrogen Bonding Strong H-bond Donor & AcceptorH-bond Acceptor OnlyN-R abolishes binding to targets requiring an H-bond donor (e.g., PPARγ LBD).
Primary Target PPARγ (Agonist)[1]Diverse (GLUT1, Mur ligases)[5]N-substitution prevents off-target hypoglycemia when designing oncological/antimicrobial agents.
Lipophilicity (LogP) ModerateHighN-R enhances cell membrane permeability, crucial for targeting intracellular bacterial/cancer targets.

Self-Validating Experimental Workflows

As application scientists, we must ensure that our synthetic protocols are not just step-by-step instructions, but logically grounded, self-validating systems. Below are the optimized methodologies for generating both classes of TZD derivatives.

Protocol 1: Synthesis of N-Unsubstituted, C5-Substituted TZD (Knoevenagel Condensation)

This protocol generates the classic PPARγ-active scaffold by modifying only the C5 position.

  • Mechanistic Causality: The methylene group at C5 is flanked by a carbonyl and a sulfur atom, making it weakly acidic. We use piperidine as a bifunctional catalyst. It forms a highly electrophilic iminium intermediate with the aldehyde, while simultaneously acting as a weak base to generate the TZD enolate at C5. Ethanol is chosen as the solvent because it provides a protic environment that stabilizes the transition states and serves as a poor solvent for the final condensation product, driving the equilibrium forward via precipitation.

  • Step-by-Step Procedure:

    • Dissolve equimolar amounts (10 mmol) of thiazolidine-2,4-dione and the target aromatic aldehyde in 20 mL of absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 equivalents).

    • Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating visually; as the conjugated benzylidene double bond forms, the solution will shift from colorless to deep yellow/orange. Upon cooling to room temperature, the product will spontaneously precipitate due to its lower solubility in cold ethanol.

    • Filter the precipitate under a vacuum, wash with ice-cold ethanol, and recrystallize from glacial acetic acid to yield the pure C5-substituted, N-unsubstituted TZD.

Protocol 2: Selective N-Alkylation of TZD (Targeting the N3 Position)

This protocol converts the product of Protocol 1 into an N-substituted derivative, shifting its biological profile toward antimicrobial/anticancer applications.

  • Mechanistic Causality: Why use Potassium Carbonate (

    
    ) in Dimethylformamide (DMF)? The N3 proton of the 5-benzylidene derivative remains weakly acidic (pKa ~6.8). A mild base like 
    
    
    
    is sufficiently basic to deprotonate N3 without causing ring opening or degrading the C5 double bond (a risk when using stronger bases like NaH). DMF, a polar aprotic solvent, effectively solvates the potassium cation. This leaves a "naked," highly reactive nitrogen anion ready for a rapid
    
    
    attack on the alkyl halide.
  • Step-by-Step Procedure:

    • Dissolve the 5-benzylidene-2,4-thiazolidinedione (5 mmol) in 15 mL of anhydrous DMF.

    • Add anhydrous

      
       (7.5 mmol, 1.5 eq) and stir at room temperature for 30 minutes.
      
    • Self-Validation Checkpoint 1: The suspension will slightly darken and become more homogeneous as the soluble potassium salt of the TZD is generated.

    • Add the desired alkyl/benzyl halide (6 mmol, 1.2 eq) dropwise to the mixture.

    • Stir the reaction at 60°C for 4–8 hours, monitoring completion via TLC.

    • Self-Validation Checkpoint 2: Quench the reaction by pouring the mixture into 100 mL of crushed ice water. The sudden shift in polarity forces the highly lipophilic N-substituted product to crash out as a solid precipitate, while unreacted TZD (which retains some water solubility due to its acidic proton) and inorganic salts remain dissolved in the aqueous phase.

    • Filter the solid, wash thoroughly with distilled water to remove residual DMF, and dry.

    • Analytical Validation: Perform FTIR spectroscopy. The complete disappearance of the broad N-H stretch (typically found between 3100–3200 cm⁻¹) confirms successful N-substitution.

References

  • Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: Anti-Infective Agents (via ResearchGate)
  • Source: European Journal of Medicinal Chemistry Reports (via ResearchGate)

Sources

Foundational

Solvation Thermodynamics and Solubility Profiling of Ethyl 2,4-Dioxothiazolidine-3-Carboxylate

Executive Summary Ethyl 2,4-dioxothiazolidine-3-carboxylate is a critical N-alkoxycarbonyl derivative of the thiazolidine-2,4-dione (TZD) pharmacophore. It serves as a foundational intermediate in the synthesis of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,4-dioxothiazolidine-3-carboxylate is a critical N-alkoxycarbonyl derivative of the thiazolidine-2,4-dione (TZD) pharmacophore. It serves as a foundational intermediate in the synthesis of novel topical antifungal agents, such as Mycosidine congeners, which are designed to disrupt fungal cell wall integrity[1]. Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields during Knoevenagel condensations and subsequent drug formulation processes. This whitepaper provides an in-depth technical analysis of the compound's solvation thermodynamics, quantitative solubility data, and a self-validating experimental protocol for empirical solubility determination.

Chemical Profiling and Solvation Thermodynamics

The solubility behavior of a molecule is fundamentally dictated by its functional groups and the resulting intermolecular forces. Unsubstituted 2,4-thiazolidinedione possesses an acidic N-H proton, allowing it to act as both a hydrogen bond donor and acceptor. However, the synthesis of ethyl 2,4-dioxothiazolidine-3-carboxylate—typically achieved by reacting 5-arylidene TZD with ethyl chloroformate in the presence of a base[1]—replaces this proton with an ethoxycarbonyl group.

Causality of Solvent Interactions

This N-substitution fundamentally alters the molecule's thermodynamic interaction with solvents:

  • Loss of H-Bond Donation: The molecule can no longer donate hydrogen bonds, drastically reducing its solubility in highly polar, highly structured protic solvents like water.

  • Multiple H-Bond Acceptors: The compound retains the ring sulfur, two ring carbonyls, and introduces an ester carbonyl and oxygen. This makes it a potent hydrogen bond acceptor, allowing moderate to high solubility in polar protic organic solvents (e.g., ethanol) that can donate protons to these sites.

  • High Dipole Moment: The dense arrangement of electronegative heteroatoms creates a strong permanent dipole. Consequently, polar aprotic solvents (e.g., Dimethylformamide, Acetone) provide the lowest energy of solvation via strong dipole-dipole interactions and favorable cavity formation energies.

Thermodynamics A Ethyl 2,4-dioxothiazolidine- 3-carboxylate B Polar Aprotic Solvents (e.g., DMF, Acetone) A->B C Polar Protic Solvents (e.g., Ethanol) A->C D Non-Polar Solvents (e.g., n-Hexane) A->D E Strong Dipole-Dipole Interactions B->E F H-Bond Acceptance at Carbonyl Sites C->F G Weak London Dispersion Forces D->G H High Solubility (>50 mg/mL) E->H I Moderate Solubility (5-20 mg/mL) F->I J Poor Solubility (<0.1 mg/mL) G->J

Caption: Thermodynamic Solvation Pathways of N-Substituted TZDs.

Quantitative Solubility Profile

Based on the structural characteristics of N-alkoxycarbonyl TZD derivatives and empirical data from related Mycosidine precursors[1], the following table summarizes the anticipated thermodynamic solubility profile of ethyl 2,4-dioxothiazolidine-3-carboxylate across distinct solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility (mg/mL)
Polar Aprotic Dimethylformamide (DMF)36.7Strong dipole-dipole> 100 (Highly Soluble)
Polar Aprotic Acetone20.7Dipole-dipole50 - 100 (Soluble)
Polar Aprotic Dichloromethane (DCM)8.9Weak dipole, London dispersion20 - 50 (Soluble)
Polar Protic Ethanol24.5H-bond donation to TZD carbonyls5 - 20 (Moderately Soluble)
Non-Polar Toluene2.4Weak π-π interactions1 - 5 (Slightly Soluble)
Non-Polar n-Hexane1.9Weak London dispersion< 0.1 (Practically Insoluble)
Aqueous Water80.1Hydrophobic repulsion< 0.1 (Practically Insoluble)

Note: The high solubility in dry acetone makes it an ideal solvent for chloroformate substitution reactions during the synthesis of TZD derivatives[1].

Self-Validating Experimental Protocol: Shake-Flask HPLC-UV

To empirically determine the exact thermodynamic solubility of ethyl 2,4-dioxothiazolidine-3-carboxylate, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[2][3].

The following protocol is designed as a self-validating system . It mitigates the risk of pseudo-equilibrium (a common failure point where localized supersaturation mimics true solubility) by enforcing a time-dependent delta-concentration check[4].

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of crystalline ethyl 2,4-dioxothiazolidine-3-carboxylate (approx. 50 mg) to a sealed glass scintillation vial containing 2.0 mL of the target organic solvent[3]. Ensure visible undissolved solid remains to guarantee saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Causality: Because dissolution is an enthalpy-driven thermodynamic process, minor temperature fluctuations can drastically skew solubility data[4]. Agitate at 200 rpm.

  • Phase Separation (Timepoint 1 - 24h): After 24 hours, remove an aliquot. Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids, then filter the supernatant through a 0.45 µm PTFE syringe filter[3].

  • Dilution & Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Methanol:Water) to ensure the concentration falls within the linear range of the UV detector. Quantify using a pre-established calibration curve (R² > 0.999)[2].

  • Self-Validation Loop (Timepoint 2 - 48h): Repeat steps 3 and 4 at the 48-hour mark.

    • Validation Criteria: Thermodynamic equilibrium is officially verified only if the concentration difference (

      
      ) between the 24h and 48h measurements is < 5% . If 
      
      
      
      , shaking must continue for another 24 hours[2][4].

Workflow N1 1. Solid Addition (Excess Solute) N2 2. Isothermal Equilibration N1->N2 25°C Shake N3 3. Phase Separation N2->N3 24h & 48h N4 4. HPLC-UV Quantification N3->N4 0.45µm Filter N5 5. Validation (ΔC < 5%) N4->N5 Compare Data N5->N2 If ΔC > 5%

Caption: Self-Validating Shake-Flask HPLC-UV Solubility Workflow.

Implications for Drug Development

The solubility profile of ethyl 2,4-dioxothiazolidine-3-carboxylate directly dictates the synthetic routing of advanced antifungal agents. Because the compound exhibits excellent solubility in polar aprotic solvents (DMF, Acetone) and moderate solubility in non-polar aromatics (Toluene), chemists can perform subsequent Knoevenagel condensations with aromatic aldehydes in homogenous solutions[1]. This prevents the premature precipitation of intermediates, ensuring high-yield recovery of Mycosidine congeners and streamlining the scale-up process for pharmaceutical manufacturing.

References

1.[1] Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners . nih.gov. 2.[2] Automated Screening of Aqueous Compound Solubility in Drug Discovery . sigmaaldrich.com. 3.[3] Application Notes and Protocols for Determining the Solubility of Novel Compounds . benchchem.com. 4.[4] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . tbzmed.ac.ir.

Sources

Exploratory

Stability Dynamics of the N-Ethoxycarbonyl Group in Thiazolidinedione Scaffolds: A Technical Guide for Drug Development

Executive Summary The 2,4-thiazolidinedione (TZD) pharmacophore is a cornerstone in medicinal chemistry, most notably recognized for its role in PPARγ agonism and the management of type 2 diabetes mellitus[1]. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-thiazolidinedione (TZD) pharmacophore is a cornerstone in medicinal chemistry, most notably recognized for its role in PPARγ agonism and the management of type 2 diabetes mellitus[1]. While the C5 position of the TZD ring is typically modified to modulate target affinity, the imide nitrogen (N3) is frequently functionalized to create prodrugs or temporarily masked using protecting groups during complex multi-step syntheses.

Among these modifications, the N-ethoxycarbonyl group represents a critical structural motif. However, the inherent chemical lability of the N-alkoxycarbonyl linkage on the TZD scaffold presents significant challenges. Historically, the isolation of N-ethoxycarbonyl TZD derivatives has been notoriously difficult; early patents described their synthesis via the potassium salt of TZD and ethyl chloroformate, yet failed to provide robust structural confirmation beyond melting points due to rapid degradation[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this instability, provide quantitative stability profiles, and establish a self-validating protocol for evaluating these compounds in drug development pipelines.

Mechanistic Causality: The Hydrolytic Lability of N-Acylated TZDs

To understand the stability of the N-ethoxycarbonyl group, we must first analyze the electronic environment of the TZD core. The N3 proton of an unsubstituted TZD is relatively acidic (


) because the resulting conjugate base is highly resonance-stabilized by the adjacent C2 and C4 carbonyl groups.

When the N3 position is functionalized with an ethoxycarbonyl moiety, the resulting structure is an N-alkoxycarbonyl imide . This linkage is highly electrophilic. The causality of its degradation is driven by two factors:

  • Electrophilic Susceptibility: The carbonyl carbon of the ethoxycarbonyl group is highly activated toward nucleophilic attack by water or hydroxide ions.

  • Leaving Group Thermodynamics: Upon formation of the tetrahedral intermediate, the thermodynamic barrier for C–N bond cleavage is exceptionally low because the expelled TZD anion is a highly stable, resonance-delocalized leaving group.

Following cleavage, the intermediate monoethyl carbonate rapidly decarboxylates, releasing ethanol, carbon dioxide, and the free TZD scaffold.

G N_Ethoxy N-Ethoxycarbonyl TZD Nu_Attack Nucleophilic Attack (OH⁻/H₂O) N_Ethoxy->Nu_Attack Tetra_Int Tetrahedral Intermediate Nu_Attack->Tetra_Int Cleavage C-N Bond Cleavage Tetra_Int->Cleavage Products Free TZD + CO₂ + Ethanol Cleavage->Products

Mechanism of N-ethoxycarbonyl TZD hydrolysis via nucleophilic attack.

Structural Determinants and Quantitative Stability

The rate of hydrolysis is not uniform across all TZD derivatives; it is heavily dictated by steric shielding at the C5 position. Literature demonstrates that bulky substituents at C5 can significantly extend the half-life of N-substituted TZDs by physically impeding the trajectory of incoming nucleophiles[2].

For instance, studies on the structurally analogous 3-benzoyl-TZD derivatives reveal that an unsubstituted C5 position results in rapid solvolysis, whereas the introduction of a 5-arylidene group more than doubles the compound's half-life in aqueous/DMSO environments[2]. The N-ethoxycarbonyl group exhibits a parallel, albeit slightly more stable, kinetic profile due to the electron-donating resonance of the ethoxy oxygen, which marginally reduces the electrophilicity of the carbonyl carbon compared to a benzoyl group.

Quantitative Data Summary

The following table synthesizes the kinetic stability data for N-substituted TZD derivatives and reference prodrugs to provide a comparative baseline for drug design.

Compound ClassC5 SubstitutionSolvent / MediumHalf-Life (

)
Degradation Mechanism
3-Benzoyl-TZD UnsubstitutedDMSO-

/

(25 °C)
5.0 hoursImide Hydrolysis[2]
5-Arylidene-3-Benzoyl-TZD 5-ArylideneDMSO-

/

(25 °C)
11.0 hoursImide Hydrolysis[2]
N-Ethoxycarbonyl-TZD UnsubstitutedpH 7.4 Buffer (37 °C)< 2.5 hours*Carbamate Cleavage
Metformin Sulfenamide Prodrugs N/A (Reference)pH 7.4 Buffer (37 °C)> 80.0 hoursNucleophilic Displacement[3]

*Extrapolated from comparative structure-activity relationship (SAR) kinetics of N-acylated TZD scaffolds.

Experimental Methodology: Self-Validating Stability Assay

To accurately quantify the degradation of N-ethoxycarbonyl TZDs, researchers must employ a kinetic assay that prevents artifactual degradation during sample processing. The following HPLC-UV protocol is engineered as a self-validating system : it incorporates internal controls and a rigorous quenching step to ensure that the observed kinetics reflect true in-solution stability, not post-sampling artifacts.

Step-by-Step Protocol
  • Stock Preparation: Dissolve the N-ethoxycarbonyl TZD in anhydrous acetonitrile (ACN) to a concentration of 10 mM. Causality: ACN is chosen over methanol to prevent premature solvolysis/transesterification before the assay begins[2].

  • Media Incubation: Pre-heat 50 mM phosphate buffer (pH 7.4, ionic strength 0.15) to 37 °C. Spike the stock solution into the buffer to achieve a final concentration of 100 µM (final ACN concentration

    
     1% v/v).
    
  • Kinetic Sampling: Withdraw 100 µL aliquots at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, and 8 hours).

  • Immediate Quenching (Critical Step): Immediately transfer the aliquot into 400 µL of ice-cold ACN (4:1 v/v ratio). Causality: This step is non-negotiable. The high organic ratio drastically reduces the water activity of the sample, instantly halting the pseudo-first-order hydrolysis reaction[3]. If plasma is used, this step simultaneously precipitates catalytic esterases.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via reversed-phase HPLC-UV (e.g., C18 column, monitoring at 220-250 nm).

System Validation & Controls

To validate the assay, the system must demonstrate Mass Balance . The molar sum of the intact N-ethoxycarbonyl TZD and the liberated free TZD must remain constant (


) across all time points. A deviation indicates secondary degradation pathways (e.g., opening of the TZD ring itself), which would invalidate the assumption of simple N-deprotection kinetics.

G Prep 1. Prepare 10 mM Stock (ACN) Incubate 2. Incubate in Buffer (37°C) Prep->Incubate Sample 3. Withdraw Aliquots (0-8h) Incubate->Sample Quench 4. Quench with Cold ACN Sample->Quench Analyze 5. HPLC-UV Mass Balance Quench->Analyze

Step-by-step workflow for assessing TZD derivative hydrolytic stability.

Strategic Applications in Drug Design

The instability of the N-ethoxycarbonyl group is not inherently a flaw; it is a tunable parameter depending on the therapeutic objective:

  • As a Synthetic Protecting Group: Due to its lability, the N-ethoxycarbonyl group can be utilized as a temporary protecting group during the functionalization of the C5 position. It can be cleanly removed under mild basic conditions (e.g., mild carbonate bases) without requiring harsh reagents that might cleave the sensitive TZD ring.

  • As a Bioreversible Prodrug Promoiety: If a specific TZD derivative suffers from poor oral bioavailability or excessive lipophilicity, N-alkoxycarbonylation can mask the acidic imide proton, increasing membrane permeability. The inherent hydrolytic instability ensures that once the molecule enters systemic circulation, it undergoes rapid, spontaneous solvolysis to release the active pharmacological agent, acting as an effective bioreversible linkage analogous to sulfenamide prodrug strategies[3].

References

1.2, nih.gov. 2.3, acs.org. 3. 1, wikipedia.org.

Sources

Foundational

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as ethyl 2,4-dioxothiazolidine-3-carboxylate) is a highly specialized N3-substituted derivative of the thiazolidine-2,4-dione (TZD) scaffold. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as ethyl 2,4-dioxothiazolidine-3-carboxylate) is a highly specialized N3-substituted derivative of the thiazolidine-2,4-dione (TZD) scaffold. While traditional TZDs (e.g., pioglitazone, rosiglitazone) are widely recognized as PPAR-


 agonists for glycemic control, N-alkoxycarbonyl derivatives represent a distinct pharmacological class. This compound serves as a critical intermediate in the synthesis of novel topical antifungal agents (such as Mycosidine congeners) and aldose reductase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in drug development.

Physicochemical Profiling & Structural Elucidation

The structural core of the molecule consists of a 1,3-thiazolidine ring with ketone groups at the 2 and 4 positions, and an ethoxycarbonyl moiety covalently bonded to the N3 nitrogen. This substitution eliminates the acidic N-H proton typically found in TZDs, fundamentally altering the molecule's lipophilicity, hydrogen-bonding capacity, and subsequent target engagement profile.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate
CAS Registry Number 65618-23-7[1]
Molecular Formula C₆H₇NO₄S[1]
Molecular Weight 189.19 g/mol [1]
Core Scaffold Thiazolidine-2,4-dione (TZD)
Key Functional Groups Imide-like N-acyl core, Thioether, Ester

Chemical Synthesis & Mechanistic Pathway

Synthesizing N3-substituted TZDs requires precise control over reaction conditions to prevent competitive O-acylation or ring-opening side reactions. The optimal protocol utilizes a non-polar solvent environment to favor the nucleophilic attack of the deprotonated TZD nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the precipitation of byproduct salts serves as an intrinsic visual indicator of reaction progress.

Reagents & Materials:

  • Thiazolidine-2,4-dione (TZD) (1.0 equivalent)

  • Ethyl chloroformate (1.1 equivalents)

  • Triethylamine (TEA) (1.1 equivalents)

  • Dry Toluene (Solvent)

Methodology:

  • Preparation of the Reaction Matrix: Suspend 1.0 eq of TZD in anhydrous toluene under an inert atmosphere (N₂ or Argon). Causality: Anhydrous toluene is selected because its non-polar nature suppresses the hydrolysis of the highly moisture-sensitive ethyl chloroformate, ensuring high atom economy.

  • Base-Mediated Deprotonation: Add 1.1 eq of Triethylamine (TEA) to the suspension and stir for 15 minutes. Causality: TEA acts as a non-nucleophilic acid scavenger. It abstracts the weakly acidic N3 proton of TZD (pKa ~6.8), generating a reactive nitrogen nucleophile and shifting the equilibrium forward.

  • Electrophilic Addition: Cool the reaction vessel to 0–5°C using an ice bath. Add 1.1 eq of ethyl chloroformate dropwise over 30 minutes. Causality: The nucleophilic acyl substitution is highly exothermic. Thermal control at this stage prevents the degradation of the chloroformate and minimizes the formation of O-acylated kinetic byproducts.

  • Propagation & Visual Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Self-Validation: The successful progression of the reaction is visually confirmed by the heavy precipitation of triethylamine hydrochloride (TEA-HCl) as a white solid.

  • Workup & Isolation: Filter the reaction mixture to remove the TEA-HCl salt. Wash the organic filtrate sequentially with distilled water and brine to remove any residual unreacted base or acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate.

  • Purification: Purify via recrystallization from a suitable solvent (e.g., ethanol/water) or silica gel column chromatography to achieve >98% purity for downstream biological assays.

Synthesis_Workflow TZD Thiazolidine-2,4-dione (NH Acidic Core) Base Triethylamine (TEA) Deprotonation TZD->Base pKa ~6.8 Intermediate N3-Nucleophilic Attack Exothermic Phase Base->Intermediate Reagent Ethyl Chloroformate Electrophile Reagent->Intermediate 0-5°C Dropwise Solvent Dry Toluene Non-polar Environment Solvent->Intermediate Product Ethyl 2,4-dioxo-1,3- thiazolidine-3-carboxylate Intermediate->Product TEA-HCl Precipitation

Fig 1: Mechanistic workflow for the N3-acylation of Thiazolidine-2,4-dione.

Pharmacological Significance & Downstream Applications

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is not merely a structural curiosity; it is a vital building block for synthesizing advanced therapeutic agents, most notably the Mycosidine congeners [2].

Antifungal Efficacy & Mechanism of Action

Research has demonstrated that functionalizing the N3 position of 5-arylidene TZDs with an alkoxycarbonyl group (derived from intermediates like our title compound) yields potent topical antifungal drugs[2]. Mycosidine, chemically known as (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, is a prime example of this class.

Mechanistic Insights: Unlike azole antifungals that target ergosterol synthesis, N3-alkoxycarbonyl TZDs operate through a novel, uncharacterized mechanism associated with glucose transport interference[2]. The addition of the ethoxycarbonyl group enhances the lipophilicity of the TZD core, facilitating superior penetration through the rigid fungal cell wall of dermatophytes (Microsporum canis, Trichophyton rubrum) and yeasts (Candida spp.). Once internalized, these compounds induce severe metabolic stress, leading to morphological disruption of the fungal cell wall and subsequent fungicidal activity[2].

MOA_Pathway N3_Deriv N3-Alkoxycarbonyl TZD (e.g., Mycosidine) Penetration Fungal Cell Wall Penetration N3_Deriv->Penetration Enhanced Lipophilicity Target Glucose Transport Interference Penetration->Target Proteomic Binding Disruption Cell Wall Disruption & Morphological Shift Target->Disruption Metabolic Stress Efficacy Fungistatic & Fungicidal Efficacy Disruption->Efficacy Cell Death

Fig 2: Pharmacological pathway of N3-substituted TZD antifungal agents.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate, rigorous analytical validation is required to confirm N-substitution over O-substitution.

  • ¹H NMR Spectroscopy: The most definitive proof of successful N3-acylation is the complete disappearance of the broad singlet corresponding to the imide N-H proton (typically observed between 11.0 and 12.4 ppm in unsubstituted TZDs)[2]. Furthermore, the appearance of a distinct quartet at ~4.3 ppm (representing the -CH₂- protons of the ethyl ester) and a triplet at ~1.3 ppm (representing the -CH₃ protons) confirms the integration of the ethoxycarbonyl moiety.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 190.19, corroborating the molecular weight of the target compound.

References

  • Source: molaid.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate from thiazolidine-2,4-dione

Application Note: Synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate Abstract & Scope This application note details the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

Abstract & Scope

This application note details the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl-2,4-thiazolidinedione) starting from thiazolidine-2,4-dione (TZD) . This derivative represents a critical intermediate in the development of novel PPAR


 agonists and aldose reductase inhibitors. The protocol utilizes a nucleophilic substitution pathway where the TZD nitrogen is deprotonated to attack ethyl chloroformate. Unlike harsh N-alkylation methods requiring sodium hydride (NaH), this optimized protocol employs triethylamine (TEA)  as a mild base in dichloromethane (DCM), offering a scalable, high-yielding, and bench-stable workflow.

Reaction Mechanism & Rationale

The synthesis relies on the acidity of the imide proton at the N-3 position of the thiazolidine ring (


).
  • Activation: Triethylamine deprotonates the N-3 position, generating a resonance-stabilized TZD anion.

  • Acylation: The nitrogen anion acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate.

  • Elimination: Chloride is displaced, forming the N-ethoxycarbonyl bond and triethylamine hydrochloride salt as a byproduct.

Why this approach?

  • Safety: Avoids the use of pyrophoric bases like NaH.

  • Selectivity: Low temperature (

    
    ) prevents O-acylation or ring-opening side reactions.
    
  • Purification: The byproduct (

    
    ) is water-soluble, simplifying workup.
    
Pathway Diagram

ReactionMechanism TZD Thiazolidine-2,4-dione (Starting Material) Intermediate TZD Anion (Nucleophile) TZD->Intermediate Deprotonation (-H+) Base Triethylamine (Base) Base->Intermediate Product Ethyl 2,4-dioxo-1,3- thiazolidine-3-carboxylate Intermediate->Product Nucleophilic Attack (SN2-like) Reagent Ethyl Chloroformate (Electrophile) Reagent->Product Byproduct Et3N·HCl (Salt) Product->Byproduct Elimination

Caption: Mechanistic pathway for the N-acylation of TZD using mild base catalysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
Thiazolidine-2,4-dione 117.131.0SolidSubstrate
Ethyl Chloroformate 108.521.21.135Acylating Agent
Triethylamine (TEA) 101.191.50.726Base
Dichloromethane (DCM) 84.93Solvent-Solvent (Anhydrous)
DMAP (Optional)122.170.1SolidCatalyst
Step-by-Step Procedure

Pre-requisite: Flame-dry all glassware and maintain an inert atmosphere (


 or Ar) if high humidity is present, though the reaction is relatively robust.
  • Solubilization:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Thiazolidine-2,4-dione (1.17 g, 10 mmol) in DCM (50 mL) .

    • Note: TZD has moderate solubility in DCM; stirring for 5-10 mins ensures a fine suspension or solution.

  • Deprotonation:

    • Add Triethylamine (2.1 mL, 15 mmol) to the flask.

    • Stir at Room Temperature (RT) for 15 minutes. The solution should become clear as the triethylammonium salt of TZD forms.

    • Cool the reaction mixture to

      
        using an ice bath.
      
  • Acylation:

    • Dilute Ethyl Chloroformate (1.15 mL, 12 mmol) in 5 mL of DCM.

    • Add the chloroformate solution dropwise to the reaction mixture over 10-15 minutes.

    • Observation: White precipitate (Et

      
      N
      
      
      
      HCl) will form immediately upon addition.
    • Critical Control: Maintain temperature

      
       during addition to prevent decomposition of the chloroformate.
      
  • Reaction Completion:

    • Allow the mixture to warm to RT naturally and stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The product is less polar than the starting TZD.

  • Work-up:

    • Quench the reaction with Water (30 mL) .

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer successively with:

      • 10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted amine.

      • Sat. NaHCO

        
         (2 x 20 mL) – Removes unreacted acid/starting material.
        
      • Brine (20 mL) – Dries the organic phase.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and evaporate the solvent under reduced pressure.
  • Purification:

    • The crude product is typically a white to off-white solid.

    • Recrystallization: Dissolve in minimum hot Ethanol (EtOH) and cool to

      
      .
      
    • Yield Target: 80–90%.

Workflow Diagram

ProtocolWorkflow Start Start: 10 mmol TZD in 50 mL DCM BaseAdd Add 1.5 eq TEA Stir 15 min @ RT Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool AddReagent Dropwise Addition: 1.2 eq Ethyl Chloroformate Cool->AddReagent React Warm to RT Stir 3-4 Hours AddReagent->React Quench Quench with H2O Separate Organic Layer React->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Dry (Na2SO4) Quench->Wash Evap Evaporate Solvent Wash->Evap Recryst Recrystallize (EtOH) Evap->Recryst End Pure Product (Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate) Recryst->End

Caption: Operational workflow for the synthesis and purification of the target compound.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

TechniqueExpected Signal / ValueInterpretation
Physical State White crystalline solidMP range: ~60–65 °C (derivative dependent)
IR Spectroscopy 1755, 1735, 1690 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1755: Ester C=O1735/1690: Imide Ring C=O[5][6] (Sym/Asym)

H NMR
(CDCl

)

1.35 (t, 3H)

3.95 (s, 2H)

4.40 (q, 2H)
Ethyl CH

Ring CH

(S-CH

-CO)Ethyl CH

(O-CH

-CH

)

C NMR

171.0, 169.5, 150.2, 64.5, 33.0, 14.1
Ring Carbonyls, Carbamate C=O, Ethyl carbons, Ring CH

Troubleshooting Guide:

  • Low Yield: Ensure DCM is dry. Water hydrolyzes ethyl chloroformate.

  • O-Acylation: If IR shows peaks >1780 cm

    
    , O-acylation may have occurred. Maintain strict 
    
    
    
    during addition.
  • Sticky Solid: Recrystallize from a mixture of Ethanol/Hexane (1:5) if pure Ethanol yields no crystals.

References

  • Ebajo Jr, V. D., et al. (2024). "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[7] Arkivoc, 2024(8), 293-300.[4] (Demonstrates TZD deprotonation with TEA).

  • Noguchi, T., et al. (2013). "Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine." Chemistry Letters, 42(5).

  • Marc, G., et al. (2019). "Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives." Molecules, 25(1), 105.

  • Srivastava, R. M., et al. (2009). "First high-yielding ultrasound-mediated synthesis of functionalized amides... employing ethyl chloroformate."[8] Ultrasonics Sonochemistry, 16(6), 737-742.

    • [8]

Sources

Application

Protocol for N-acylation of thiazolidine-2,4-dione with ethyl chloroformate

Abstract This application note details the optimized protocol for the N-acylation of thiazolidine-2,4-dione (TZD) using ethyl chloroformate to synthesize ethyl 2,4-dioxothiazolidine-3-carboxylate . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the N-acylation of thiazolidine-2,4-dione (TZD) using ethyl chloroformate to synthesize ethyl 2,4-dioxothiazolidine-3-carboxylate . This transformation is a critical step in the development of novel glitazone derivatives and antimicrobial agents. The protocol addresses the specific challenges of regioselectivity (N- vs. O-acylation) and the moisture sensitivity of chloroformate reagents. By leveraging the acidic nature of the TZD N-H proton (


), this method utilizes mild organic bases to achieve high yields (>85%) under ambient conditions.

Scientific Foundation & Reaction Strategy

Chemical Rationale

Thiazolidine-2,4-dione contains a nucleophilic nitrogen atom at position 3. However, the nucleophilicity is modulated by the electron-withdrawing carbonyl groups at positions 2 and 4, rendering the N-H proton significantly acidic (


) [1].

To successfully couple TZD with ethyl chloroformate, the reaction must overcome two barriers:

  • Nitrogen Activation: The neutral amine is not sufficiently nucleophilic to attack the chloroformate efficiently. Deprotonation using a base (e.g., Triethylamine or Pyridine) generates the resonance-stabilized nitrogen anion (imide anion), which acts as the active nucleophile.

  • Electrophile Stability: Ethyl chloroformate is highly susceptible to hydrolysis. The presence of water leads to the formation of ethanol,

    
    , and HCl, degrading the reagent and altering the stoichiometry. Therefore, anhydrous conditions are strictly required.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: The base removes the proton from the TZD nitrogen (N3).

  • Nucleophilic Attack: The TZD anion attacks the carbonyl carbon of the ethyl chloroformate.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group.

ReactionMechanism TZD Thiazolidine-2,4-dione (Neutral) Anion TZD Anion (Nucleophile) TZD->Anion Deprotonation (-H+) Base Base (Et3N) Salt Et3N·HCl (Byproduct) Base->Salt Captures H+ & Cl- Inter Tetrahedral Intermediate Anion->Inter Attacks C=O ECF Ethyl Chloroformate (Electrophile) ECF->Inter Reactant Prod Ethyl 2,4-dioxothiazolidine- 3-carboxylate Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Mechanistic pathway for the base-mediated N-acylation of TZD.

Experimental Protocol

Safety Warning: Ethyl chloroformate is toxic, corrosive, and a lachrymator. TZD is a potential sensitizer.[1] Perform all operations in a functioning fume hood.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]PurityRole
Thiazolidine-2,4-dione 117.131.0>98%Substrate
Ethyl Chloroformate 108.521.297%Electrophile
Triethylamine (

)
101.191.599%Base
Dichloromethane (DCM) --AnhydrousSolvent
4-Dimethylaminopyridine 122.170.199%Catalyst (Optional)*

*Note: DMAP can be added if the reaction is sluggish, but


 alone is usually sufficient due to TZD acidity.
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 1 hour.

  • Cool under a stream of dry nitrogen or argon.

  • Cap with a rubber septum and maintain an inert atmosphere throughout the reaction.

Step 2: Solubilization & Deprotonation

  • Charge the RBF with Thiazolidine-2,4-dione (1.17 g, 10.0 mmol) .

  • Add anhydrous DCM (40 mL) via syringe. Stir to suspend/dissolve.

  • Add Triethylamine (2.1 mL, 15.0 mmol) slowly via syringe.

    • Observation: The mixture may clear up as the TZD salt forms.

  • Cool the reaction mixture to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 3: Acylation

  • Load Ethyl Chloroformate (1.15 mL, 12.0 mmol) into a separate dry syringe.

  • Add the chloroformate dropwise to the stirring reaction mixture over 10 minutes.

    • Critical Control: Do not add rapidly. The reaction is exothermic, and controlling the rate prevents decomposition of the reagent.

  • Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 3–5 hours . Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.

Step 4: Workup & Isolation

  • Quench the reaction by adding water (20 mL) .

  • Transfer the mixture to a separatory funnel.

  • Wash 1: Wash the organic layer with 1M HCl (20 mL) to remove excess triethylamine.

  • Wash 2: Wash with saturated

    
     (20 mL)  to neutralize any residual acid.
    
  • Wash 3: Wash with Brine (20 mL) .

  • Dry the organic layer over anhydrous

    
     for 20 minutes.
    
  • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture.

  • Dry the crystals in a vacuum oven at 40°C for 4 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: Dry RBF (N2 Atmosphere) Soln Dissolve TZD in DCM Add Et3N Start->Soln Cool Cool to 0°C Soln->Cool React Add Ethyl Chloroformate (Dropwise) Cool->React Warm Warm to RT Stir 3-5 Hours React->Warm Quench Quench with H2O Warm->Quench Wash Phase Separation: 1. 1M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Pure Recrystallize (EtOH) Final Product Dry->Pure

Figure 2: Step-by-step experimental workflow for the synthesis of Ethyl 2,4-dioxothiazolidine-3-carboxylate.[1][2]

Expected Results & Characterization

Upon successful synthesis, the product ethyl 2,4-dioxothiazolidine-3-carboxylate should exhibit the following physicochemical properties. Data is derived from verified spectroscopic studies of TZD derivatives [2].

Table 1: Characterization Data

ParameterExpected ValueInterpretation
Appearance White to off-white crystalline solidHigh purity
Melting Point 65–68°CDistinct from SM (125°C) [1]
Yield 85–92%Efficient conversion

NMR (DMSO-

)

4.00 (s, 2H,

-S)
Thiazolidine ring protons

4.38 (q, 2H,

Hz)
Ethyl ester (

)

1.34 (t, 3H,

Hz)
Ethyl ester (

)
Absence of signal at

12.0
Confirms loss of N-H proton [3]
IR (

)
1745

(Ester C=O)
New carbonyl band
1690, 1660

(Amide C=O)
Retention of ring carbonyls

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Ethyl ChloroformateEnsure DCM is anhydrous; check syringe dryness.
Starting Material Remains Insufficient BaseIncrease

to 2.0 equivalents to drive deprotonation.
O-Acylation Byproducts Temperature too highMaintain strict 0°C during addition; ensure dropwise addition.
Oil formation Residual SolventDry under high vacuum for extended periods; try Trituration with cold hexane.

References

  • Luzina, O. A., et al. (2020).[2] Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules.[3][4][5][1][2][6][7][8][9][10][11][12] Retrieved from [Link]

  • Alegaon, S. G., et al. (2014). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research.[1][7] Retrieved from [Link]

  • Ebajo, V. D., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.[5] Arkivoc.[5] Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Knoevenagel Condensation of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of thiazolidine-2,4-dione (TZD) scaffolds. It addresses the specific chemoselective challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of thiazolidine-2,4-dione (TZD) scaffolds. It addresses the specific chemoselective challenges associated with ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate , a critical intermediate for "Mycosidine" class antifungals and PPAR


 agonists.[1]

[1]

Executive Summary

The Knoevenagel condensation of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (1) with aromatic aldehydes is a pivotal step in synthesizing 3,5-disubstituted TZD derivatives.[1] However, this reaction presents a unique synthetic challenge: the N-ethoxycarbonyl group (a carbamate-like moiety) is hydrolytically and thermally labile under classical basic conditions (e.g., piperidine/ethanol reflux), often leading to decarboxylation and the formation of unsubstituted 5-arylidene-TZDs.[1]

This guide details two validated protocols:

  • The "Reverse" Stepwise Protocol (Gold Standard): Ensures structural integrity by performing condensation prior to N-functionalization.

  • The Direct Mild Protocol (Experimental): Utilizes Ionic Liquids or Organocatalysis to enable direct condensation of (1) while preserving the labile N-substituent.

Scientific Foundation & Reaction Logic[1]

The Chemoselectivity Paradox

The N-substitution of the TZD ring with an ethoxycarbonyl group (


) significantly alters the electronic landscape of the heterocycle.
  • Acidity Amplification: The electron-withdrawing N-substituent further delocalizes the nitrogen lone pair, reducing electron density in the ring.[1] This renders the C-5 methylene protons (

    
    ) significantly more acidic than in unsubstituted TZD (
    
    
    
    ), theoretically accelerating the Knoevenagel condensation.[1]
  • Stability Trade-off: The

    
     linkage is susceptible to nucleophilic attack.[1] Strong bases (hydroxides, alkoxides) or prolonged heating in protic solvents can cleave this group, reverting the compound to the parent TZD.
    
Mechanism of Action

The reaction follows a classic addition-elimination pathway.[1] The choice of catalyst is critical to balance the deprotonation of C-5 without hydrolyzing the N-3 ester.

Figure 1: Mechanistic pathway highlighting the critical dehydration step and the risk of N-substituent loss under harsh conditions.[1]

Experimental Protocols

Method A: The "Reverse" Stepwise Protocol (Recommended)

Best for: High purity requirements, scale-up, and library generation. This method avoids the stability issue entirely by installing the sensitive ethoxycarbonyl group after the robust condensation step.

Reagents
  • Step 1: 2,4-Thiazolidinedione (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Piperidine (0.1 equiv), Ethanol.[1]

  • Step 2: Ethyl Chloroformate (1.2 equiv),

    
     (2.0 equiv), Dry Acetone or DMF.[1]
    
Procedure
  • Condensation: Dissolve TZD (10 mmol) and aldehyde (10 mmol) in Ethanol (20 mL). Add Piperidine (1 mmol).[2][3] Reflux for 3–5 hours.

  • Work-up 1: Pour into ice water, acidify with acetic acid (pH 4). Filter the precipitate (5-arylidene-TZD).[1] Dry under vacuum.[1][4]

  • N-Acylation: Suspend the dried 5-arylidene-TZD (5 mmol) in dry Acetone (15 mL). Add anhydrous

    
     (10 mmol).
    
  • Addition: Cool to 0°C. Add Ethyl Chloroformate (6 mmol) dropwise over 15 mins.

  • Reaction: Stir at room temperature for 4–6 hours (monitor by TLC).

  • Final Isolation: Pour into water. Filter the white/yellow solid.[3] Recrystallize from Ethanol.[1][5][2][3][6][7]

Method B: Direct Mild Condensation (For Pre-functionalized Scaffolds)

Best for: Situations where the N-substituted starting material is already available. This protocol uses Ionic Liquids or L-Tyrosine to catalyze the reaction under neutral/mildly acidic conditions, preserving the N-ester.[1]

Reagents
  • Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Catalyst: 1-butyl-3-methylimidazolium dihydrogen phosphate (

    
    ) OR L-Tyrosine.[1]
    
  • Solvent: None (Solvent-free) or Water.[1]

Procedure (Ionic Liquid Method)
  • Setup: In a round-bottom flask, mix the N-substituted TZD (1 mmol) and aldehyde (1 mmol).

  • Catalysis: Add

    
     (15 mol%).
    
  • Reaction: Heat to 70°C (Do not exceed 80°C to prevent hydrolysis). Stir for 45–90 minutes.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde.

  • Work-up: Cool to room temperature. Add Diethyl Ether (10 mL) and stir. The product will dissolve in ether, while the ionic liquid separates.

  • Purification: Decant the ether layer.[1] Evaporate solvent.[8] Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Data Interpretation & Quality Control

Expected Analytical Data

The formation of the product is confirmed by the appearance of the exocyclic alkene proton and the retention of the ethyl ester signals.

Signal TypeChemical Shift (

ppm)
MultiplicityDiagnostic Note
Alkene (-CH=C) 7.70 – 8.00Singlet (1H)Confirms Condensation.[1] Z-isomer is usually dominant.[1]
Ethyl

4.35 – 4.45Quartet (2H)Confirms N-COOEt integrity.[1] Loss indicates hydrolysis.[1]
Ethyl

1.30 – 1.40Triplet (3H)Coupled to methylene.
Aromatic Protons 6.90 – 7.60MultipletPattern depends on aldehyde substitution.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Ethyl signals in NMR Hydrolysis of N-esterSwitch to Method B (lower temp) or Method A (Stepwise). Avoid strong bases like NaOH/KOH.[1]
Low Yield Incomplete dehydrationEnsure temperature is sufficient (70°C+). If using Method B, extend time slightly.
Multiple Spots on TLC E/Z IsomerizationThe Z-isomer is thermodynamically stable.[1] Refluxing in ethanol usually converts E to Z.[1]
Sticky/Oily Product Impurities/Ionic Liquid residueWash crude solid thoroughly with water (Method B) or recrystallize from cold ethanol.

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and stability constraints.

References

  • Sohda, T., et al. (1982).[1][9] "Studies on Antidiabetic Agents. II. Synthesis of 5-[4-(1-Methylcyclohexylmethoxy)benzyl]-2,4-thiazolidinedione (ADD-3878) and Its Derivatives." Chemical and Pharmaceutical Bulletin, 30(10), 3580–3600. Link

  • Marc, G., et al. (2019).[1] "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." Molecules, 24(7), 1226.[1] Link

    • Key Reference: Explicitly discusses the instability of the N-ethoxycarbonyl group under standard Knoevenagel conditions and proposes the stepwise synthesis.
  • Hu, Y., et al. (2012).[1] "An efficient synthesis of 5-arylidene 2,4-thiazolidinediones by the Knoevenagel condensation... using [bnmim]H2PO4 acidic ionic liquid." Scholars Research Library, 4(6), 282-286.[1]

    • Key Reference: Provides the protocol for the mild, acidic ionic liquid method suitable for labile substr
  • Dandia, A., et al. (2012).[1] "Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an Eco-Friendly catalyst." Der Pharma Chemica, 4(4), 1465-1469.

Sources

Application

Reaction conditions for C-5 functionalization of N-protected thiazolidinediones

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of the C-5 position in N-protected thiazolidine-2,4-diones (TZDs), a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of the C-5 position in N-protected thiazolidine-2,4-diones (TZDs), a privileged scaffold in antidiabetic (PPAR


 agonists), anticancer, and antimicrobial therapeutics.

Strategic Overview: The "Magic" C-5 Position

The thiazolidine-2,4-dione (TZD) core possesses a unique electronic structure centered on the C-5 methylene group.[1] Flanked by a carbonyl group (C-4) and a sulfur atom, this position is significantly acidic (pKa


 6.8 in DMSO), making it the primary site for functionalization.

However, the N-3 position is also acidic (pKa


 6-7 for unprotected TZD). Therefore, N-protection is a critical prerequisite  for selective C-5 functionalization to prevent competitive N-alkylation or polymerization.[1] Common protecting groups include Methyl, Benzyl, or substituted Aryl groups.
Mechanistic Pathway & Reactivity Profile

The functionalization of C-5 typically proceeds via one of three pathways:

  • Knoevenagel Condensation: The most robust method, yielding 5-arylidene derivatives.[1]

  • 
    -Alkylation/Arylation:  Direct substitution using electrophiles under basic conditions or transition metal catalysis.[1]
    
  • Asymmetric Functionalization: Stereoselective Michael additions to 5-ylidene intermediates or organocatalytic

    
    -functionalization.[1]
    

TZD_Reactivity TZD N-Protected TZD (C-5 Acidic Methylene) Base Base Deprotonation (Piperidine/NaOAc) TZD->Base Enolate C-5 Enolate Intermediate Base->Enolate Product1 5-Arylidene TZD (Knoevenagel) Enolate->Product1 + Aldehyde (- H2O) Product2 5-Alkyl/Aryl TZD (Substitution) Enolate->Product2 + R-X (SN2 / Pd-Cat) Product3 C-5 Chiral TZD (Asymmetric) Enolate->Product3 + Michael Acceptor (Organocatalysis) Aldehyde Aldehyde (R-CHO) Electrophile Alkyl/Aryl Halide Michael Michael Acceptor

Figure 1: Divergent synthetic pathways for C-5 functionalization of N-protected TZDs.[1]

Protocol A: Knoevenagel Condensation (Standard & Green)

This is the industry-standard method for generating 5-arylidene TZDs.[1] The reaction is driven by the acidity of C-5 and the stability of the resulting conjugated system.

Optimization of Reaction Conditions
VariableStandard ConditionsGreen/Optimized ConditionsMechanism/Notes
Base Piperidine (1.0 eq)L-Tyrosine or EDDA (10 mol%)Piperidine forms the enolate; EDDA acts as a dual acid-base buffer.[1]
Solvent Toluene or EthanolWater or PEG-400Toluene requires Dean-Stark water removal.[1] PEG-400 allows recycling.[1]
Temp Reflux (

)

or Microwave
Microwave irradiation significantly reduces reaction time (mins vs hours).
Yield 70--85%85--95%Green methods often suppress side reactions like ring opening.[1]
Step-by-Step Procedure (Microwave-Assisted)

Objective: Synthesis of 5-(4-methoxybenzylidene)-3-methylthiazolidine-2,4-dione.

  • Reagents:

    • N-methylthiazolidine-2,4-dione (1.0 mmol, 131 mg)

    • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

    • Catalyst: Ethylenediamine diacetate (EDDA) (0.1 mmol, 18 mg) or Piperidine (0.1 mmol).

    • Solvent: Ethanol (2 mL) or Acetic Acid (for acid-catalyzed variants).

  • Reaction:

    • Combine reagents in a microwave-safe vial.

    • Irradiate at

      
       (150 W) for 10–20 minutes. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Note: If using conventional heating, reflux in ethanol for 3–6 hours.

  • Workup:

    • Cool the mixture to room temperature. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (

      
      ) and water.
      
    • Recrystallization: Purify using hot ethanol or acetic acid to yield yellow crystals.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet olefinic proton (–CH=) at

      
       7.7–8.0 ppm. The disappearance of the C-5 methylene singlet (
      
      
      
      ppm) confirms conversion.

Protocol B: Palladium-Catalyzed Decarboxylative Allylation

For creating a quaternary center at C-5 or installing an allyl group, traditional alkylation often leads to over-alkylation.[1] The Pd-catalyzed decarboxylative route is superior for precision.[1]

Reaction Scheme

Substrate: N-protected TZD allyl ester (formed via esterification of TZD-5-carboxylic acid) or direct allylation of the anion.[1]

Conditions:

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Trost Ligand (DACH-phenyl) or

    
     (depends on steric demand).
    
  • Solvent: THF or Toluene, anhydrous.

  • Temp:

    
     to RT.
    
Step-by-Step Procedure
  • Preparation: Under Argon, add

    
     (23 mg, 0.025 mmol) and Ligand (0.055 mmol) to a flame-dried Schlenk flask. Dissolve in degassed THF (2 mL) and stir for 10 min to form the active catalyst.
    
  • Substrate Addition: Add the allyl carbonate derivative of the N-protected TZD (1.0 mmol) dissolved in THF.

  • Reaction: Stir at room temperature for 1–12 hours. The evolution of

    
     gas indicates reaction progress (if using the decarboxylative route).
    
  • Purification: Filter through a silica pad to remove Pd.[1] Concentrate and purify via flash column chromatography.[1]

Protocol C: Asymmetric Michael Addition (Organocatalysis)

To introduce chirality at the


-position (or the 

-position of the added group), organocatalysis offers a metal-free route.

Target: Asymmetric addition of a ketone/aldehyde to a 5-arylidene-TZD (Michael Acceptor).

Optimization Table
ComponentChoiceRationale
Catalyst Chiral Proline Derivative or ThioureaH-bonding directs the approach of the nucleophile, inducing stereoselectivity.[1]
Nucleophile Cyclohexanone / AldehydesEnamine formation with the catalyst activates the nucleophile.
Solvent Chloroform or TolueneNon-polar solvents often enhance H-bonding interactions essential for enantioselectivity.[1]
Procedure
  • Mix: Dissolve 5-benzylidene-N-methyl-TZD (0.5 mmol) and the chiral organocatalyst (10–20 mol%) in Toluene (2 mL).

  • Add Nucleophile: Add cyclohexanone (2.0 mmol, excess).

  • Incubate: Stir at RT or

    
     for 24–48 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Analysis: Determine diastereomeric ratio (dr) by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Troubleshooting & Critical Parameters

The "Dimerization" Trap
  • Issue: Formation of bis-TZD compounds during alkylation.

  • Cause: The mono-alkylated product at C-5 is still acidic (often more acidic due to stabilization) and reacts again.[1]

  • Solution: Use the Knoevenagel route (creates a double bond, preventing second addition) followed by selective reduction (e.g.,

    
     or 
    
    
    
    ) if the saturated alkyl product is desired.
N-Protection Stability
  • Ensure the N-protecting group is stable to the base used.[1]

    • Methyl/Benzyl:[1] Stable to Piperidine/NaOH.[1]

    • Boc: May cleave under high thermal stress or strong Lewis acids.[1]

    • Acetyl:[1] Can be labile; avoid strong nucleophilic bases.[1]

Solvent Effects on pKa
  • The acidity of C-5 is highly solvent-dependent.[1]

    • DMSO: Enhances acidity (pKa ~6.8), good for weak bases.

    • Ethanol: Protic solvent, may require stronger bases or reflux.

References

  • Knoevenagel Condensation Protocols

    • Facile and highly efficient synthesis of 5-arylidene-2,4-thiazolidinediones.
    • Source:

  • Microwave-Assisted Synthesis

    • Thiazolidinones: novel insights
    • Source:

  • Palladium-Catalyzed Allylation

    • Enantioselective Synthesis of 5-Alkylated Thiazolidinones via Palladium-Catalyzed Asymmetric Allylic C-H Alkyl
    • Source:

  • pKa and Physical Properties

    • Comparison of the pKa values for selected compounds in DMSO.
    • Source:

  • General Review of TZD Reactivity

    • Thiazolidinediones: An In–Depth Study of Their Synthesis and Applic
    • Source:

Sources

Method

Application Note: Catalytic Methodologies for the Synthesis of 3-Carbethoxy-2,4-thiazolidinedione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Rationale 3-Carbethoxy-2,4-thiazolidinedione (also known as N-carbethoxy-2,4-thiazolidinedione or ethyl 2,4-dioxot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

3-Carbethoxy-2,4-thiazolidinedione (also known as N-carbethoxy-2,4-thiazolidinedione or ethyl 2,4-dioxothiazolidine-3-carboxylate) is a highly valued heterocyclic intermediate. It serves as the core structural building block for a variety of bioactive molecules, most notably the topical antifungal agent Mycosidine[1], as well as numerous aldose reductase inhibitors and PPARγ agonists.

The primary synthetic challenge in constructing this molecule lies in the selective N-acylation of the 2,4-thiazolidinedione (TZD) ring. Because the TZD nitrogen is flanked by two electron-withdrawing carbonyl groups, its inherent nucleophilicity is significantly reduced. Uncatalyzed reactions with ethyl chloroformate often require harsh conditions that lead to undesirable side reactions, such as competitive O-acylation or base-mediated ring-opening. To overcome this thermodynamic barrier and ensure high regioselectivity, the implementation of advanced catalytic methodologies is required.

This application note details two field-proven, self-validating catalytic protocols: Nucleophilic Catalysis via 4-Dimethylaminopyridine (DMAP) and Phase-Transfer Catalysis (PTC) via Tetrabutylammonium bromide (TBAB).

Mechanistic Causality: The Role of Catalysis

Pathway A: Nucleophilic Catalysis (DMAP)

In homogeneous organic environments, the addition of a catalytic amount of DMAP fundamentally alters the reaction pathway. Rather than relying on the weak nucleophilicity of the deprotonated TZD ring to attack ethyl chloroformate directly, DMAP acts as a super-nucleophile. It rapidly attacks the electrophilic carbon of ethyl chloroformate, displacing the chloride ion to form an N-(ethoxycarbonyl)pyridinium intermediate[2]. This transient species is orders of magnitude more electrophilic than the starting chloroformate, allowing the TZD anion to attack it effortlessly at sub-ambient temperatures, thereby suppressing side reactions and regenerating the DMAP catalyst.

Pathway B: Phase-Transfer Catalysis (TBAB)

For scalable and greener synthesis, a biphasic solid-liquid or liquid-liquid system is preferred to avoid moisture-sensitive reagents. In this pathway, an aqueous inorganic base (e.g., K₂CO₃) deprotonates the TZD ring. However, the resulting water-soluble TZD anion cannot react with the lipophilic ethyl chloroformate residing in the organic phase. TBAB acts as a lipophilic cationic shuttle. It forms a lipophilic ion pair with the TZD anion, transporting it across the phase boundary into the organic solvent where the acylation occurs rapidly[3].

Process Visualization

Catalytic_Cycle ECF Ethyl Chloroformate (Electrophile) Intermediate N-(Ethoxycarbonyl)pyridinium Intermediate ECF->Intermediate Activation DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product 3-Carbethoxy-2,4-thiazolidinedione (Target Product) Intermediate->Product Acyl Transfer TZD 2,4-Thiazolidinedione Anion (Nucleophile) TZD->Product

Figure 1: DMAP-catalyzed N-ethoxycarbonylation cycle of 2,4-thiazolidinedione.

Experimental Protocols

Protocol A: DMAP-Catalyzed Homogeneous Synthesis

This protocol is optimized for high-purity, small-to-medium scale laboratory synthesis.

  • Preparation & Deprotonation: In an oven-dried 250 mL round-bottom flask purged with argon, suspend 2,4-thiazolidinedione (11.7 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA) (16.7 mL, 120 mmol) dropwise at room temperature.

    • Causality: The pKa of 2,4-thiazolidinedione is ~6.8. TEA efficiently deprotonates the imide nitrogen, converting the suspension into a clear TEA-TZD salt solution. Anhydrous DCM prevents the competitive hydrolysis of the chloroformate reagent.

  • Catalyst Initiation: Add DMAP (1.22 g, 10 mmol, 10 mol%).

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add ethyl chloroformate (10.5 mL, 110 mmol) dropwise over 20 minutes.

    • Causality: The formation of the N-(ethoxycarbonyl)pyridinium intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and degradation of the intermediate.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV detection). The disappearance of the TZD spot (Rf ~0.2) and the appearance of a new higher-running spot (Rf ~0.6) validates reaction completion.

  • Quenching & Work-up: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine.

    • Causality: The acidic wash is a critical self-validating step to ensure no residual amine catalysts remain, which could otherwise catalyze the reverse reaction or degrade the product during storage.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from absolute ethanol to yield the product as white crystals.

Protocol B: TBAB-Catalyzed Biphasic Synthesis (Green Alternative)

This protocol is optimized for industrial scale-up, avoiding halogenated solvents and moisture-sensitive setups.

  • Aqueous Phase Preparation: Dissolve K₂CO₃ (20.7 g, 150 mmol) in 100 mL of distilled water. Add 2,4-thiazolidinedione (11.7 g, 100 mmol) and stir until fully dissolved.

  • Organic Phase Preparation: In a separate addition funnel, dissolve ethyl chloroformate (11.4 mL, 120 mmol) in 100 mL of toluene.

  • Phase Transfer Activation: Add TBAB (1.61 g, 5 mmol, 5 mol%) directly to the aqueous TZD solution.

    • Causality: TBAB immediately begins pairing with the TZD anion. Without TBAB, the reaction rate is negligible due to the physical separation of the nucleophile (aqueous) and electrophile (organic).

  • Biphasic Reaction: Vigorously stir the aqueous mixture (>800 rpm) and slowly add the toluene solution at room temperature.

    • Causality: High-shear stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, which is the rate-limiting physical parameter in PTC[3].

  • Propagation: Heat the biphasic mixture to 40 °C and stir for 5 hours.

  • Work-up & Isolation: Transfer the mixture to a separatory funnel and isolate the toluene layer. Extract the aqueous layer with an additional 50 mL of toluene. Combine the organic phases, wash thoroughly with distilled water (3 × 50 mL) to remove residual TBAB, dry over MgSO₄, and concentrate. Triturate the resulting solid with cold hexanes to afford the pure product.

Comparative Data Presentation

The following table summarizes the operational metrics of both catalytic methodologies to assist in workflow selection:

ParameterProtocol A (DMAP / Homogeneous)Protocol B (TBAB / Biphasic PTC)
Catalyst System 4-Dimethylaminopyridine (10 mol%)Tetrabutylammonium bromide (5 mol%)
Base Utilized Triethylamine (TEA)Potassium Carbonate (K₂CO₃)
Solvent Matrix Anhydrous Dichloromethane (DCM)Toluene / Water (Biphasic)
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 88 - 94%82 - 89%
Scalability Moderate (Requires strict anhydrous setup)Excellent (Highly moisture tolerant)
Environmental Impact Moderate (Relies on halogenated solvents)Low (Aqueous base, avoids organic amines)

References

  • Levshin, I. B., Simonov, A. Y., Lavrenov, S. N., Panov, A. A., Grammatikova, N. E., Alexandrov, A. A., Ghazy, E. S. M. O., Savin, N. A., Gorelkin, P. V., Erofeev, A. S., & Polshakov, V. I. (2022). "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." Pharmaceuticals, 15(5), 563.[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]." Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

  • Biasini, J. P., Cotroneo, R., et al. (2022). "Synthesis of Thiazolidinedione Compound Library." Compounds, 2(3), 203-216.[Link]

Sources

Application

Technical Application Note: Recrystallization of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

[1] Executive Summary This application note details the optimized protocol for the purification of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl-2,4-thiazolidinedione). This compound serv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the optimized protocol for the purification of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl-2,4-thiazolidinedione). This compound serves as a critical electrophilic intermediate in the synthesis of glitazone-class antidiabetic drugs and other bioactive heterocycles.[1]

Achieving high purity (>99%) is essential to prevent side reactions in subsequent nucleophilic substitutions.[1] This guide addresses the specific challenges of purifying this N-acylated imide, particularly the removal of triethylamine hydrochloride salts and the prevention of "oiling out" during cooling.

Compound Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Chemical Identity[1][2]
  • IUPAC Name: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate[1]

  • Molecular Formula: C₆H₇NO₄S[1]

  • Molecular Weight: 189.19 g/mol [1]

  • Structure: A 2,4-thiazolidinedione core substituted at the nitrogen (N3) with an ethyl carboxylate group.[1]

Synthesis Origin & Impurity Profile

Understanding the synthesis is required to define the purification strategy.[1] This compound is typically synthesized by the N-acylation of 2,4-thiazolidinedione with ethyl chloroformate in the presence of a base (Triethylamine or K₂CO₃).[1]

Impurities to Target:

  • Triethylamine Hydrochloride (Et₃N[1]·HCl): A byproduct salt that may be occluded in the crude solid.[1]

  • Unreacted 2,4-Thiazolidinedione: The starting material (MP: 123–125 °C).[1][2]

  • Hydrolysis Products: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is moisture-sensitive; exposure to water can hydrolyze the carbamate, reverting it to the starting material.[1]

Pre-Crystallization Assessment[1]

Before initiating the bulk recrystallization, perform a solubility test.[1] While Ethanol (95% or Absolute) is the standard validated solvent for this class of compounds, the specific impurity profile of your batch may require adjustments.[1]

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (Abs.) HighLowOptimal (Primary Choice)
Ethanol (95%) HighLowGood (Helps remove inorganic salts)
Ethyl AcetateVery HighModeratePoor recovery (Yield loss)
WaterLowInsolubleAnti-solvent only (Risk of hydrolysis)
TolueneHighModerateGood alternative if Ethanol fails

Detailed Protocol: Recrystallization from Ethanol[9][11][12][13]

Materials Required[1][9]
  • Crude Product: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate.[1]

  • Solvent: Ethanol (Absolute or 95% denatured).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.[1]

Step-by-Step Procedure
Step 1: Dissolution & Saturation [1]
  • Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethanol at a ratio of 5 mL per gram of solid (initial volume: 50 mL).

  • Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Observation Point:

    • Scenario A (Clear Solution): If fully dissolved, proceed to Step 2.

    • Scenario B (Undissolved Solids): If salts (Et₃N[1]·HCl) are present, they will likely remain insoluble in hot ethanol.[1] If the product is undissolved, add more ethanol in 1 mL increments until dissolution is complete.

Step 2: Hot Filtration (Critical for Salt Removal) [1]
  • Why: The synthesis byproduct (amine salts) is often less soluble in hot ethanol than the organic product.[1]

  • Action: While maintaining the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a sintered glass funnel. This removes mechanical impurities and undissolved salts.[1]

  • Precaution: Ensure the receiving flask is warm to prevent premature crystallization in the stem.[1]

Step 3: Controlled Cooling (Crystallization)
  • Return the filtrate to a clean flask.[1]

  • Allow the solution to cool to room temperature (20–25 °C) slowly over 30–45 minutes. Do not use an ice bath immediately.[1]

    • Mechanism:[1][3][4][5] Rapid cooling traps impurities and promotes "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

  • Seeding (Optional): If the solution remains clear at 30 °C, add a single seed crystal of pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Once solid crystals appear and the mixture reaches room temperature, place the flask in an ice-water bath (0–5 °C) for 1 hour to maximize yield.

Step 4: Isolation & Drying [1][4]
  • Filter the cold slurry using vacuum filtration (Buchner funnel).[1]

  • Wash: Rinse the filter cake with a small volume (e.g., 5–10 mL) of ice-cold ethanol .

    • Warning: Do not use water for washing, as it may induce hydrolysis of the carbamate linkage.[1]

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 4–6 hours. Avoid temperatures >60 °C to prevent thermal degradation.[1]

Process Visualization

Synthesis & Impurity Logic

This diagram illustrates the origin of impurities and how the purification step targets them.[1]

SynthesisImpurityFlow Start Reagents: 2,4-TZD + Ethyl Chloroformate + Triethylamine Reaction Reaction (Solvent: Acetone/DCM) Start->Reaction Crude Crude Mixture: 1. Target Product 2. Et3N·HCl (Salt) 3. Unreacted TZD Reaction->Crude Recryst Recrystallization (Solvent: Ethanol) Crude->Recryst Dissolve & Heat Filtrate Mother Liquor: Contains Unreacted TZD & Soluble Impurities Recryst->Filtrate Remains in Solution FilterCake Hot Filtration Step: Removes Et3N·HCl Salts Recryst->FilterCake Insoluble Solids FinalProduct Pure Crystals: Ethyl 2,4-dioxo-1,3- thiazolidine-3-carboxylate Recryst->FinalProduct Cooling & Filtration

Figure 1: Impurity fate mapping during the synthesis and purification process.[1][2]

Recrystallization Workflow

The operational "Happy Path" for the laboratory procedure.

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Boiling Ethanol (5 mL/g) Start->Dissolve Check Check Clarity Dissolve->Check HotFilter Hot Filtration (Remove Salts) Check->HotFilter Solids Present CoolRoom Cool to 25°C (Slow Ramp) Check->CoolRoom Clear Solution HotFilter->CoolRoom CoolIce Cool to 0-5°C (1 Hour) CoolRoom->CoolIce Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Step-by-step workflow for the recrystallization of the target compound.[1]

Quality Control & Troubleshooting

Quality Control Specifications

After drying, validate the batch against these criteria:

ParameterSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Melting Point 60–90 °C (Typical range for N-acyl TZD)Capillary Method
Purity (HPLC) > 98.5% AreaC18 Column, MeOH/Water
Proton NMR Confirms Ethyl group (q, t) and TZD CH₂ (s)¹H-NMR (DMSO-d₆)

Note on Melting Point: N-substitution of 2,4-thiazolidinedione typically lowers the melting point compared to the parent compound (123–125 °C) due to the loss of intermolecular hydrogen bonding (N-H...O).[1]

Troubleshooting Guide

Issue: Oiling Out (Liquid Phase Separation)

  • Cause: The solution is too concentrated, or the cooling was too rapid.[1]

  • Solution: Re-heat to dissolve the oil.[1] Add 10–20% more ethanol.[1] Add a seed crystal at the cloud point.[1] Agitate vigorously during the cooling phase.

Issue: Low Yield

  • Cause: Product is too soluble in ethanol at room temperature.[1]

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Alternatively, use a mixed solvent system: Ethanol:Water (4:1) , adding water dropwise to the hot ethanol solution until slight turbidity appears.[1]

References

  • Synthesis and evaluation of novel thiazolidinedione derivatives.Der Pharma Chemica, 2011, 3(4): 323-332.

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. International Journal of Research in Pharmacy and Biosciences, 2014.[1] (Provides protocols for TZD ring synthesis and purification).

  • PubChem Compound Summary: 2,4-Thiazolidinedione. (Parent compound properties and reaction context).

    • [1]

  • Recrystallization of Thiazolidine Derivatives.Journal of Chemical and Pharmaceutical Research. (Validates Ethanol as the solvent of choice for this class).

    • [1]

Sources

Method

Microwave-Assisted Synthesis of N-Substituted Thiazolidinedione Derivatives: A Comprehensive Guide for Researchers

Introduction: The Significance of Thiazolidinediones and the Advent of Microwave Chemistry Thiazolidinediones (TZDs), a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazolidinediones and the Advent of Microwave Chemistry

Thiazolidinediones (TZDs), a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry.[1][2][3] Their derivatives have demonstrated a wide array of pharmacological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The TZD scaffold, with its hydrogen bond donor and acceptor regions, provides a versatile platform for drug design.[1] Notably, "glitazones" such as pioglitazone and rosiglitazone, which are potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), have revolutionized the management of type 2 diabetes by improving insulin sensitivity.[1][5]

Traditionally, the synthesis of TZD derivatives has been hampered by long reaction times, harsh conditions, and often modest yields.[6] The emergence of microwave-assisted organic synthesis (MAOS) has offered a transformative solution to these challenges.[7][8] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly energizes the molecules in the reaction mixture.[7][9] This rapid and efficient energy transfer leads to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[4][7][10] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of N-substituted thiazolidinedione derivatives, empowering researchers to leverage this green and efficient technology.

Core Principles and Mechanistic Insights of Microwave-Assisted Synthesis

The enhanced reaction rates observed in microwave chemistry are attributed to both thermal and non-thermal effects. The primary thermal effect is the rapid, uniform heating of the reaction mixture, which is particularly beneficial for polar molecules that can align with the oscillating electric field of the microwaves. This direct molecular heating minimizes the formation of byproducts often associated with the temperature gradients of conventional heating.

The synthesis of N-substituted thiazolidinedione derivatives typically involves two key transformations that are significantly enhanced by microwave irradiation:

  • Knoevenagel Condensation: This reaction forms the 5-arylidene-2,4-thiazolidinedione core through the condensation of an aromatic aldehyde with 2,4-thiazolidinedione. Microwave energy accelerates this condensation, often catalyzed by a base, leading to high yields in a short time.[6][11]

  • N-Substitution: The introduction of substituents at the nitrogen atom of the thiazolidinedione ring is another critical step. Microwave-assisted N-alkylation or N-arylation reactions proceed efficiently, allowing for the rapid diversification of the TZD scaffold.[10][12]

Below is a generalized workflow for the microwave-assisted synthesis of N-substituted thiazolidinedione derivatives.

G cluster_0 Reactant Preparation cluster_1 Microwave Synthesis cluster_2 Work-up & Purification cluster_3 Analysis & Characterization Reactants Thiazolidinedione Aldehyde Substituent Halide Catalyst & Solvent MW_Reactor Microwave Reactor (Set Power, Temp, Time) Reactants->MW_Reactor Knoevenagel Knoevenagel Condensation MW_Reactor->Knoevenagel N_Substitution N-Substitution Knoevenagel->N_Substitution Sequential or One-Pot Workup Cooling Precipitation Filtration N_Substitution->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis TLC Melting Point Purification->Analysis Characterization NMR, IR, Mass Spec Analysis->Characterization Product N-Substituted Thiazolidinedione Derivative Characterization->Product

Caption: General workflow for microwave-assisted synthesis of N-substituted thiazolidinediones.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted thiazolidinedione derivatives. These are generalized procedures and may require optimization based on the specific substrates used.

Protocol 1: Microwave-Assisted Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinediones

This protocol describes the synthesis of the 5-arylidene-2,4-thiazolidinedione intermediate.

Materials:

  • 2,4-Thiazolidinedione

  • Substituted aromatic aldehyde

  • Catalyst (e.g., piperidine, sodium acetate, or ethylenediamine diacetate)

  • Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)

  • Microwave synthesis vial (appropriate size with a stir bar)

  • Microwave reactor

Procedure:

  • Reactant Charging: In a microwave synthesis vial, combine 2,4-thiazolidinedione (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 0.1 mmol of piperidine). If a solvent is used, add 2-3 mL of glacial acetic acid.[6]

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a specified power (e.g., 200 W) and temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes).[13][14] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. If the reaction was performed in a solvent, pour the mixture into ice-cold water to precipitate the product.[14]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 5-arylidene-2,4-thiazolidinedione.[14]

Protocol 2: Microwave-Assisted N-Substitution of 5-Arylidene-2,4-thiazolidinediones

This protocol details the introduction of a substituent onto the nitrogen atom of the thiazolidinedione ring.

Materials:

  • 5-Arylidene-2,4-thiazolidinedione (from Protocol 1)

  • Substituted alkyl or benzyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate or potassium hydroxide)

  • Phase-transfer catalyst (e.g., tert-butylammonium hydrogen sulfate), if necessary

  • Solvent (e.g., acetonitrile, toluene, or a biphasic system of water and toluene)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reactant Charging: To a microwave synthesis vial, add the 5-arylidene-2,4-thiazolidinedione (1.0 mmol), the substituted halide (1.0 mmol), and the base (e.g., 1.2 mmol of K2CO3).[14] If using a biphasic system, add the phase-transfer catalyst.[10] Add 3-5 mL of the chosen solvent.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set power (e.g., 250 W) and temperature (e.g., 85°C) for 5-45 minutes.[10] Monitor the reaction by TLC.

  • Work-up: After cooling, if an organic solvent was used, filter off the inorganic salts. If a biphasic system was used, separate the organic layer.

  • Isolation and Purification: Evaporate the solvent from the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted thiazolidinedione derivative.[14]

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction parameters and outcomes with conventional methods.

Derivative TypeReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
5-Benzylidene-2,4-thiazolidinedioneKnoevenagel4-8 hours, 70-85%2-5 minutes, 90-99%[6][11]
N-Benzyl-5-benzylidene-2,4-thiazolidinedioneN-Alkylation6-12 hours, 60-75%15-45 minutes, 80-95%[10]
Various 5-arylidene derivativesKnoevenagelSeveral hours30 minutes, up to 99%[6]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation and subsequent N-alkylation.

G cluster_knoevenagel Knoevenagel Condensation cluster_n_alkylation N-Alkylation TZD 2,4-Thiazolidinedione Enolate Enolate Intermediate TZD->Enolate + Base Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aromatic Aldehyde Product_K 5-Arylidene-2,4-thiazolidinedione Adduct->Product_K - H2O Product_K_N 5-Arylidene-2,4-thiazolidinedione Anion N-Anion Product_K_N->Anion + Base Product_N N-Substituted Derivative Anion->Product_N + R-X Halide R-X (Alkyl/Benzyl Halide)

Caption: Mechanism of Knoevenagel condensation followed by N-alkylation.

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally demonstrated its superiority for the rapid and efficient production of N-substituted thiazolidinedione derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this powerful technology. The significant reduction in reaction times and improved yields not only accelerate the discovery process but also align with the principles of green chemistry by reducing energy consumption and solvent use. Future work in this area will likely focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of complex TZD libraries for high-throughput screening in drug discovery programs.[15][16]

References

  • Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals. [Link]

  • A mini-Review on the Microwave assisted synthesis and Biological Evaluation of Thiazolidinone Derivatives. (n.d.). Preprints.org. [Link]

  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). PMC. [Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (2021). PMC. [Link]

  • Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. (2022). ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PMC. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2023). PMC. [Link]

  • Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. (2016). Hilaris Publisher. [Link]

  • Biological Potential of Thiazolidinedione Derivatives: A Review. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Thiazolidinediones as leads: A review. (2022). ScienceScholar. [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017). International Journal of ChemTech Research. [Link]

  • Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. (n.d.). Iraqi Academic Scientific Journals. [Link]

  • Mechanism of Knoevenagel condensation reaction of TZD. (n.d.). ResearchGate. [Link]

  • Microwave-assisted Synthesis of New 1,3-thiazolidin-4-ones and Evaluation of Their Anticancer Efficacy. (2014). CCSE. [Link]

  • Microwave Assisted Synthesis of Thiazolidiones and Effect of Synthesized. (2021). Ijaresm. [Link]

  • Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. (2010). PMC. [Link]

  • Microwave-assisted synthesis and evaluation of N-substituted thiazolidine-2,4-dione derivatives as antimicrobial agents. (2014). Semantic Scholar. [Link]

  • MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (2019). Rasayan Journal of Chemistry. [Link]

  • Microwave assisted three component reaction conditions to obtain new thiazolidinones with different heterocyclic skeletons. (2019). Sciforum. [Link]

  • Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Indian Journal of Advanced Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazolidinedione (TZD) Synthesis &amp; Ester Preservation

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, synthesizing thiazolidinedione (TZD) derivatives—such as precursors for pioglitazone or rosiglitazone—often requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, synthesizing thiazolidinedione (TZD) derivatives—such as precursors for pioglitazone or rosiglitazone—often requires navigating the delicate balance of activating a methylene group while preserving sensitive functional groups like ethyl esters.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to eliminate unwanted ester hydrolysis during your TZD workflows.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why is my ethyl ester hydrolyzing during the Knoevenagel condensation with 2,4-thiazolidinedione? The Causality: The Knoevenagel condensation requires a base to deprotonate the acidic methylene of the 2,4-thiazolidinedione ring (pKa ~ 6.8). If you use strong, hard bases like aqueous NaOH or KOH, you introduce high concentrations of hydroxide ions. Hydroxide is a hard nucleophile that preferentially attacks the hard carbonyl carbon of your ethyl ester, leading to rapid saponification (hydrolysis)[1]. The Solution: Switch to a milder, bifunctional catalyst system such as piperidine and acetic acid (piperidinium acetate)[2]. The secondary amine acts as a general base to deprotonate the TZD, while the acid activates the aldehyde, completely avoiding the introduction of destructive hydroxide ions.

Q2: I switched to piperidine, but I am still seeing 20-30% ester hydrolysis. What is going wrong? The Causality: The Knoevenagel condensation produces one equivalent of water. If you are running the reaction in a polar solvent (like ethanol) at reflux, this generated water, combined with the basic amine, acts as a hydrolytic agent[1]. The Solution: Solvent selection is critical. Transition to an aprotic solvent like toluene and attach a Dean-Stark trap. This allows for the azeotropic removal of water as it forms. By removing the water, you drive the condensation forward via Le Chatelier's principle and physically eliminate the agent responsible for hydrolysis.

Q3: My ester survives the condensation, but hydrolyzes during the subsequent reduction of the benzylidene double bond with NaBH₄. How do I prevent this? The Causality: Standard NaBH₄ reductions are often performed in basic aqueous methanol to stabilize the borohydride. Furthermore, the decomposition of NaBH₄ generates strongly basic borate salts. This high-pH environment rapidly hydrolyzes ethyl esters. The Solution: Utilize a chemoselective conjugate reduction. A complex of cobalt(II) chloride and dimethylglyoxime (DMG) potentiates the reducing efficacy of NaBH₄, generating a selective cobalt hydride species that reduces the double bond at room temperature[3]. Crucially, the reaction must be strictly titrated to pH 7.0 with HCl immediately during the quench to neutralize basic salts before hydrolysis can occur[3]. Alternatively, magnesium in methanol can be used to circumvent harsh basic conditions entirely[2].

Part 2: Quantitative System Analysis

To highlight the causality between base/solvent selection and ester preservation, the following table summarizes the expected outcomes when performing a Knoevenagel condensation on an ester-bearing substrate.

Base / Catalyst SystemSolventWater Removal StrategyEster Hydrolysis (%)Target TZD Yield (%)
NaOH (1.0 eq)H₂O / EtOHNone (Aqueous)> 85%< 10%
Piperidine (1.0 eq)EtOHNone (Reflux)25 - 40%50 - 60%
Piperidine / AcOH (0.1 eq)TolueneDean-Stark Trap< 2%85 - 90%
Piperidinium Acetate (0.1 eq)DMFMolecular Sieves (4Å)< 1%> 90%

Part 3: Mechanistic & Workflow Visualizations

G A Ester-bearing Aldehyde + 2,4-Thiazolidinedione B Strong Base (NaOH/KOH) Protic Solvent (EtOH/H2O) A->B Suboptimal Route C Mild Base (Piperidine/AcOH) Aprotic Solvent (Toluene) A->C Optimized Route D Side Reaction: Ester Hydrolysis B->D Hard nucleophilic attack by OH- on ester E Desired Product: Benzylidene TZD Ester C->E Dean-Stark water removal prevents hydrolysis

Mechanistic divergence in TZD Knoevenagel condensation based on base selection.

G S1 1. Reagent Assembly Aldehyde, TZD, Piperidine, AcOH S2 2. Knoevenagel Condensation Toluene Reflux (Dean-Stark) S1->S2 S3 3. Chemoselective Reduction CoCl2 / NaBH4 / DMG S2->S3 IPC1 IPC: Monitor H2O volume in Dean-Stark trap S2->IPC1 S4 4. pH Neutralization Strictly titrate to pH 7.0 S3->S4 IPC2 IPC: TLC to confirm benzylidene reduction S3->IPC2 S5 5. Product Isolation TZD Ethyl Ester S4->S5

Self-validating workflow for synthesizing TZD ethyl esters without hydrolysis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Water-Free Knoevenagel Condensation

This protocol utilizes azeotropic distillation to self-validate the progression of the reaction while protecting the ester.

  • Reagent Assembly: In a round-bottom flask, combine the ester-bearing aldehyde (1.0 eq) and 2,4-thiazolidinedione (1.2 eq) in anhydrous toluene (10 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Note: This forms the piperidinium acetate catalyst in situ, avoiding hard nucleophiles[2].

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • In-Process Control (Self-Validation): Monitor the water collection in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 1.0 equivalent of water will collect). If water does not evolve, the catalyst is inactive or the starting materials have degraded.

  • Isolation: Cool the reaction mixture to 0°C. The desired benzylidene TZD ester will typically precipitate. Filter the solid and wash with cold ethanol[4].

Protocol B: Chemoselective Conjugate Reduction

This protocol prevents base-catalyzed ester hydrolysis during the reduction of the exocyclic double bond.

  • Catalyst Preparation: In a flask, dissolve cobalt(II) chloride hexahydrate (0.05 eq) and dimethylglyoxime (DMG, 0.1 eq) in DMF. Stir until a uniform complex forms[3].

  • Substrate Addition: Add the benzylidene TZD ester (1.0 eq) followed by a solvent mixture of water/methanol (1:1 v/v). Stir at room temperature for 15 minutes.

  • Reduction: Purge the system with nitrogen. Slowly add NaBH₄ (2.5 eq) portion-wise.

  • In-Process Control (Self-Validation): The solution will turn dark blue/black, indicating the formation of the active cobalt hydride species. Monitor the disappearance of the yellow starting material via TLC (typically 2-3 hours).

  • Strict pH Quench: Once complete, immediately add 1M HCl dropwise until the pH reaches exactly 7.0[3]. Critical Step: Failing to neutralize the basic borate salts before aqueous workup will result in rapid ester hydrolysis. Extract the preserved TZD ethyl ester with ethyl acetate.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus Source: NIH PubMed Central (PMC) URL:[Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners Source: NIH PubMed Central (PMC) URL:[Link]

  • Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets Source: MDPI URL:[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your reaction. As Senior Application Scientists, we have synthesized our extensive experience and the latest literature to create a resource that is both scientifically rigorous and practically applicable.

I. Reaction Overview: Synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

The target molecule, ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate, is typically synthesized via the N-acylation of 2,4-thiazolidinedione (TZD) with ethyl chloroformate. This reaction is generally carried out in the presence of a base to deprotonate the acidic N-H of the TZD ring, thereby activating it for nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate.

Reaction_Overview TZD 2,4-Thiazolidinedione Reaction Reaction TZD->Reaction EtCF Ethyl Chloroformate EtCF->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate Byproduct Base Hydrochloride Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate consistently low?

A1: Low yields can stem from several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Deprotonation of 2,4-Thiazolidinedione (TZD): The acidity of the N-H proton in TZD (pKa ≈ 6-7) requires a sufficiently strong base for complete deprotonation.

    • Troubleshooting:

      • Base Selection: Triethylamine (TEA) is a common choice. However, if yields are still low, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).

      • Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

      • Moisture: Rigorously dry all reagents and solvents. Water will consume the base and hydrolyze the ethyl chloroformate.

  • Side Reactions: The most common side reaction is the formation of the O-acylated isomer. Although generally less favored, its formation can be promoted under certain conditions.

    • Troubleshooting:

      • Reaction Temperature: Perform the reaction at a low temperature (0 °C to room temperature). Higher temperatures can increase the rate of side reactions.

      • Order of Addition: Add the ethyl chloroformate slowly to the solution of TZD and base. This maintains a low concentration of the acylating agent, favoring N-acylation.

  • Product Instability: The product may be susceptible to hydrolysis or other degradation pathways during workup and purification.

    • Troubleshooting:

      • Aqueous Workup: Use a mild acidic wash (e.g., dilute HCl) to neutralize the excess base, followed by a brine wash. Avoid prolonged contact with strong acids or bases.

      • Purification: If using column chromatography, ensure the silica gel is neutral. Acidic or basic silica can lead to product decomposition.

Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I remove it?

A2: The most likely impurity, besides unreacted starting materials, is the O-acylated isomer.

  • Identification:

    • TLC Analysis: The O-acylated isomer will likely have a different Rf value compared to the desired N-acylated product.

    • Spectroscopic Analysis:

      • ¹H NMR: The N-acylated product will show a characteristic downfield shift of the C5-methylene protons compared to the starting TZD. The O-acylated isomer will have a different chemical shift for these protons.

      • IR Spectroscopy: Both isomers will show carbonyl stretches, but the exact wavenumbers may differ slightly.

  • Removal:

    • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the N- and O-acylated isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

Q3: The reaction seems to be very slow or does not go to completion. What can I do?

A3: A sluggish reaction is often due to insufficient activation of the TZD or low reactivity of the electrophile.

  • Troubleshooting:

    • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF can enhance the solubility of the TZD anion and accelerate the reaction. However, be mindful that these solvents are more difficult to remove and can sometimes lead to other side reactions. Toluene is a good starting point for its non-polar nature, which can favor N-acylation.[1]

    • Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, a gradual increase in temperature (e.g., to 40-50 °C) can be attempted if the reaction is not proceeding at room temperature. Monitor the reaction closely by TLC for the appearance of byproducts.

    • Catalyst: The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes facilitate the reaction, especially in biphasic systems or with partially soluble reagents.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-acylation of 2,4-thiazolidinedione?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination TZD TZD TZD_anion TZD_anion TZD->TZD_anion Base Tetrahedral_Intermediate Tetrahedral_Intermediate TZD_anion->Tetrahedral_Intermediate + Ethyl Chloroformate Product Product Tetrahedral_Intermediate->Product - Cl-

Caption: Simplified mechanism of N-acylation of 2,4-thiazolidinedione.

First, the base removes the acidic proton from the nitrogen atom of the 2,4-thiazolidinedione ring, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to yield the final N-acylated product.

Q2: What are the key safety precautions I should take when running this reaction?

A2:

  • Ethyl Chloroformate: This reagent is corrosive, lachrymatory, and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: This base is flammable and has a strong, unpleasant odor. Use it in a fume hood.

  • Solvents: Toluene, acetonitrile, and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for each reagent before use.

Q3: Are there any alternative methods for the synthesis of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate?

A3: While N-acylation of TZD is the most direct route, other theoretical pathways could involve the cyclization of an appropriately substituted precursor. For instance, the reaction of ethyl N-(alkoxycarbonyl)amino-2-chloroacetate with a sulfur source like thiourea could potentially lead to the desired product, though this is a less common approach. The reaction of thiourea with ethyl chloroacetate is a known method to produce pseudothiohydantoin.[2]

IV. Experimental Protocols

Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD)

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

  • In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.

  • Add the thiourea solution to the chloroacetic acid solution with stirring. A white precipitate may form.

  • Slowly add 60 mL of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • Cool the reaction mixture to room temperature, and then in an ice bath. The product will crystallize as white needles.

  • Collect the solid by vacuum filtration and wash with cold water to remove any remaining HCl.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.

Protocol 2: Synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

This protocol is based on general methods for N-acylation of thiazolidinediones.[1]

Materials:

  • 2,4-Thiazolidinedione (TZD)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-thiazolidinedione (1.0 eq.).

  • Dissolve the TZD in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise to the stirred solution.

  • Slowly add ethyl chloroformate (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

V. Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Solvent Anhydrous Toluene, Acetonitrile, or DMFToluene is a good starting point; polar aprotic solvents can increase the reaction rate.
Base Triethylamine (TEA) or DBUTEA is a common and effective base; DBU can be used for sluggish reactions.
Temperature 0 °C to Room TemperatureMinimizes side reactions, particularly O-acylation.
Stoichiometry (TZD:Base:Acylating Agent) 1 : 1.1 : 1.05A slight excess of base and acylating agent can help drive the reaction to completion.

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Base Is the base strong enough and in sufficient excess? Check_Reagents->Check_Base Yes Solution_Moisture Dry all reagents and solvents rigorously. Check_Reagents->Solution_Moisture No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Solution_Base Use a stronger base (e.g., DBU) or increase stoichiometry. Check_Base->Solution_Base No Check_Workup Is the workup and purification procedure appropriate? Check_Temp->Check_Workup Yes Solution_Temp Run at 0 °C to room temperature; consider a slight increase if the reaction is slow. Check_Temp->Solution_Temp No Check_Workup->Start Re-evaluate Solution_Purification Use mild workup conditions and neutral silica gel for chromatography. Check_Workup->Solution_Purification No

Caption: A systematic workflow for troubleshooting low yields and impurities.

VII. References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

  • Pseudothiohydantoin. Organic Syntheses. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers. [Link]

  • European Journal of Medicinal Chemistry. Unipd. [Link]

  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. International Journal of Research in Pharmacy and Biosciences. [Link]

Sources

Troubleshooting

Solving solubility issues of ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate in water

Introduction: Navigating the Solubility Challenges of a Promising Thiazolidinedione Welcome to the technical support center for ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate. As researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenges of a Promising Thiazolidinedione

Welcome to the technical support center for ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate. As researchers and drug development professionals, you are likely working with this compound due to its promising scaffold, common in various biologically active agents.[1][2] However, like many of its parent 2,4-thiazolidinedione (TZD) structures, this molecule exhibits limited aqueous solubility, a significant hurdle in experimental and preclinical development.[1][3]

This guide is designed to provide you with in-depth, practical solutions to overcome these solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental needs. Our goal is to equip you with a logical troubleshooting framework to ensure consistent and reliable results.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: I've added my ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate to water, and it's not dissolving. What are the immediate first steps?

Answer:

Before moving to more complex solubilization methods, it's crucial to ensure the basics are covered. The parent 2,4-thiazolidinedione ring system is known to be sparingly soluble in water.[3]

Initial Troubleshooting Steps:

  • Mechanical Agitation: Ensure the solution is being vigorously stirred or vortexed. This increases the interaction between the solvent and the solute surface area.

  • Gentle Heating: Cautiously warm the solution (e.g., to 37°C). An increase in temperature often enhances the solubility of solid compounds. However, be mindful of potential degradation; do not boil the solution unless you have stability data to support it.

  • Sonication: Using a bath sonicator can help break up compound aggregates, increasing the surface area available for solvation.

  • Verify Compound Purity: Impurities can sometimes hinder solubility. If possible, confirm the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR).

If these initial steps do not yield a clear solution, it confirms that the compound's intrinsic low solubility is the primary issue, and more advanced techniques will be necessary.

In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for several common and effective solubilization strategies.

Q2: How can I use a co-solvent to dissolve ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate for in vitro assays?

Answer:

This is often the most direct and effective method for early-stage research. The use of a water-miscible organic solvent, or co-solvent, is a standard technique to increase the solubility of poorly water-soluble compounds.[4][5][6]

The Science Behind It:

Water is a highly polar solvent. The TZD core of your compound is largely hydrophobic. By introducing a less polar, water-miscible co-solvent like dimethyl sulfoxide (DMSO) or ethanol, you effectively reduce the overall polarity of the solvent system.[6][7][8] This "polarity-matched" environment is more favorable for solvating the hydrophobic molecule, which can lead to a dramatic increase in solubility.[6]

Experimental Protocol: Co-Solvent Method

  • Prepare a High-Concentration Stock Solution: Dissolve the ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate in 100% of a suitable co-solvent (see table below) to create a concentrated stock (e.g., 10-50 mM). This should dissolve readily.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental medium (e.g., buffer, cell culture media).

  • Crucial Final Concentration Check: It is critical that the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.[5]

  • Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the aqueous solubility limit has been exceeded at that concentration, and you will need to adjust your stock concentration or final dilution factor.

Data Summary: Common Co-Solvents

Co-SolventTypical Starting Stock ConcentrationProsCons
DMSO 10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at >0.5%; may interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO; suitable for many cell-based assays.Less effective at solubilizing highly hydrophobic compounds compared to DMSO.
PEG 400 10-50 mMLow toxicity; often used in formulation development.[4]Can be viscous; may affect protein interactions.

Troubleshooting Workflow: Co-Solvent Approach

Caption: Decision tree for using a co-solvent.

Q3: Can I use pH adjustment to solubilize this compound?

Answer:

Yes, pH adjustment is a powerful technique for ionizable compounds.[9][10] Based on the 2,4-thiazolidinedione structure, the proton on the nitrogen at position 3 is acidic. Removing this proton creates a negatively charged anion, which will be significantly more soluble in water.

The Science Behind It:

The principle of Le Châtelier states that an equilibrium will shift to counteract a change.[11] The dissolution of your compound is an equilibrium between the solid and dissolved forms. The N-H proton of the TZD ring is acidic and can be deprotonated by a base.

Compound-H (solid) ⇌ Compound-H (aqueous) Compound-H (aqueous) + OH⁻ ⇌ Compound⁻ (aqueous) + H₂O

By adding a base (increasing the pH), you remove the Compound-H (aqueous) from the solution by converting it to the charged Compound⁻. The equilibrium then shifts to the right, causing more of the solid compound to dissolve to replenish the Compound-H (aqueous).[11][12]

Experimental Protocol: pH Adjustment

  • Create a Slurry: Add the solid compound to your aqueous buffer.

  • Titrate with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH and Dissolution: Use a calibrated pH meter to monitor the pH. Continue adding base until the compound fully dissolves. Note the pH at which dissolution is complete.

  • Final pH Adjustment: If necessary for your experiment, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your target pH. Be vigilant for any signs of precipitation as you lower the pH.

Considerations:

  • pKa: The effectiveness of this method depends on the compound's pKa. While not specifically reported, the N-H proton on similar TZD structures is weakly acidic. You will likely need to raise the pH significantly (e.g., to pH 9-10) to achieve substantial deprotonation and solubilization.

  • Experimental Compatibility: Ensure that the final high pH is compatible with your downstream assay and the stability of your compound.

Q4: My compound is intended for a formulation where organic co-solvents are not ideal. How can cyclodextrins help?

Answer:

Cyclodextrins are an excellent choice for increasing aqueous solubility, particularly in pharmaceutical formulations, as they are generally considered safe and effective excipients.[13][]

The Science Behind It:

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[15] Their exterior is hydrophilic (water-loving), making them water-soluble, while their internal cavity is hydrophobic (water-hating).[13][16] The hydrophobic TZD portion of your molecule can fit into this cavity, forming a "host-guest" inclusion complex.[16][17] This complex effectively masks the hydrophobic part of your drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily.[13][15]

Experimental Protocol: Cyclodextrin Complexation

  • Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are the most commonly used types.[13]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v).

  • Add the Compound: Add an excess of the ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at a controlled temperature (room temperature or 37°C) for 24-48 hours to allow the inclusion complex to form and reach equilibrium.

  • Separate Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Determine Concentration: The clear filtrate is your saturated solution. You must determine the concentration of your dissolved compound using an analytical method like HPLC-UV or UV-Vis spectroscopy.

Data Summary: Common Cyclodextrins

Cyclodextrin TypeKey FeaturesTypical Application
β-Cyclodextrin (β-CD) Lower cost, lower aqueous solubility.General lab use, some oral formulations.
Hydroxypropyl-β-CD (HP-β-CD) Higher aqueous solubility, lower toxicity.Parenteral and ophthalmic formulations, cell culture experiments.

Workflow Diagram: Cyclodextrin Method Selection

G start Need to increase aqueous solubility without organic solvents q1 Is the final formulation for in vivo (parenteral) use or sensitive cell culture? start->q1 beta_cd Use β-Cyclodextrin q1->beta_cd  No (e.g., oral formulation, initial lab test) hp_beta_cd Use HP-β-Cyclodextrin q1->hp_beta_cd  Yes note1 More cost-effective for initial screening. beta_cd->note1 note2 Higher solubility and better safety profile. hp_beta_cd->note2

Caption: Selecting the appropriate cyclodextrin.

Q5: When should I consider using surfactants?

Answer:

Surfactants should be considered when other methods are insufficient or incompatible with your experimental system. They are particularly useful for solubilizing very hydrophobic ("greasy") compounds.[18][19]

The Science Behind It:

Surfactants, or surface-active agents, are amphiphilic molecules with a polar "head" and a non-polar "tail".[20] In water, above a specific concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails point inward, creating an oily, non-polar core, while the hydrophilic heads face the outer aqueous environment.[21] Your hydrophobic compound can partition into this non-polar core, effectively becoming "solubilized" within the micelle, which is itself soluble in water.[20][21][22]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are common choices as they are generally less disruptive to biological systems than ionic surfactants.[19]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Add Compound and Equilibrate: Add your compound to the surfactant solution and stir until it dissolves. Gentle heating or sonication can expedite the process.

  • Important Consideration: Be aware that surfactants can interfere with many biological assays. They can denature proteins and disrupt cell membranes. Always run a "vehicle control" with the surfactant alone to assess its impact on your experiment.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Surfactants | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Roquette.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Acme-Hardesty.
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). YouTube.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Synthesis of Thiazolidinedione Compound Library - MDPI. (2022, July 5). MDPI.
  • PH adjustment: Significance and symbolism. (2026, January 7). Toolify.
  • 8.11 pH and Solubility | AP Chemistry. (n.d.). Fiveable.
  • PH effect on solubility Definition - General Chemistry II... - Fiveable. (2025, August 15). Fiveable.
  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC. (n.d.). National Center for Biotechnology Information.
  • CompoundingToday.com | pH Adjusting Database. (n.d.). International Journal of Pharmaceutical Compounding.

Sources

Optimization

Technical Support Center: Controlling C-5 Side Reactions During N-Protection of Pyrimidines

Status: Operational Topic: Regioselectivity & Side Reaction Control in Pyrimidine Chemistry Target Audience: Medicinal Chemists, Process Chemists, Nucleoside Specialists[1] Core Technical Brief: The C-5 "Enamine" Trap Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Regioselectivity & Side Reaction Control in Pyrimidine Chemistry Target Audience: Medicinal Chemists, Process Chemists, Nucleoside Specialists[1]

Core Technical Brief: The C-5 "Enamine" Trap

Why does this happen? In pyrimidines (uracil, cytosine, thymine), the N1-C6-C5-C4 system functions electronically as a vinylogous amide (or enamine-like system).[1] While the Nitrogen atoms (N1/N3) are nucleophilic, the C-5 position is significantly electron-rich .

During


-protection or 

-alkylation, if the reaction conditions are not strictly kinetically controlled, the electrophile (protecting group) can attack C-5, or a halogen/proton migration can occur.[1] This is most prevalent when:
  • Strong Bases are used (promoting C-5 lithiation/metallation).[1]

  • Friedel-Crafts-like conditions exist (Lewis Acid catalysis).[1]

  • Halogenating agents are present (or halogen migration occurs from other positions).[1]

Diagnostic & Troubleshooting Module
Symptom: Unwanted C-5 Alkylation/Acylation

User Observation: "I attempted N-benzylation of Uracil using NaH/BnBr, but NMR shows a loss of the C-5 proton doublet and complex aromatic signals."

Potential CauseMechanismCorrective Action
Thermodynamic Control High temperatures allow the reversible N-alkylation to rearrange to the thermodynamically stable C-5 carbon-carbon bond.[1]Switch to Kinetic Control: Lower temperature (0°C to RT). Use a milder base (e.g.,

or DBU) instead of NaH.
Solvent Polarity Non-polar solvents favor C-alkylation (association of cation with N-site leaving C-5 exposed).[1]Use Polar Aprotic Solvents: Switch to DMF, DMSO, or NMP.[1] These solvate the cation, leaving the "naked" anion to react via its hardest nucleophile (Nitrogen).
Hard/Soft Mismatch "Soft" electrophiles prefer the "soft" C-5 carbon over the "hard" Nitrogen.Harder Electrophiles: Ensure the leaving group on your protecting agent is "hard" (e.g., Cl vs I) or use silyl protection first to mask the oxygen/nitrogen affinity.
Symptom: C-5 Halogenation during Protection

User Observation: "During silylation/protection, I observe a +34/36 (Cl) or +79/81 (Br) mass shift."

Potential CauseMechanismCorrective Action
Halogen Migration If using halogenated solvents (DCM, CHCl3) with strong Lewis Acids or radical initiators, halogens can transfer to the electron-rich C-5.[1]Solvent Switch: Use MeCN or THF. Avoid halogenated solvents when using Lewis Acids (like

or TMSOTf).
Reagent Contamination Impure silylating agents (e.g., containing free

or

traces).[1]
Reagent Quality: Distill TMSCl or BSA prior to use. Add a radical scavenger (e.g., cyclohexene) if radical halogenation is suspected.
Visualization: Competitive Reaction Pathways

The following diagram illustrates the competitive landscape between N-1, O-2/4, and C-5 attacks during protection.

ReactionPathways Start Pyrimidine Nucleophile (Uracil/Cytosine) Conditions Reaction Conditions Start->Conditions N_Path Path A: N-Protection (Kinetic Product) Conditions->N_Path Polar Solvent (DMF) Base: K2CO3/DBU Temp: < 25°C O_Path Path B: O-Protection (Imidate Formation) Conditions->O_Path Hard Electrophiles Silylating Agents (Transient) C_Path Path C: C-5 Substitution (Thermodynamic Trap) Conditions->C_Path Non-polar Solvent Strong Lewis Acid High Temp (>80°C) C_Result Side Product: C-5 Alkylated/Halogenated C_Path->C_Result

Caption: Competitive nucleophilic sites in pyrimidines. Path A is desired; Path C is the C-5 side reaction caused by thermodynamic control or soft electrophiles.

Validated Protocol: The "Transient Protection" Strategy

To completely suppress C-5 side reactions during N-functionalization (specifically glycosylation or alkylation), the Vorbrüggen Silyl-Hilbert-Johnson method is the gold standard.[1] It uses transient O-silylation to aromatize the ring, removing the amide/enamine character that makes C-5 reactive.[1]

Objective:


-1 Protection/Glycosylation without C-5 modification.

Reagents:

  • Pyrimidine Base (Uracil/Thymine/Cytosine)

  • BSA (

    
    -Bis(trimethylsilyl)acetamide) or HMDS  (Hexamethyldisilazane)
    
  • Electrophile (e.g., Protected Sugar, Alkyl Halide)

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Step-by-Step Workflow:

  • Silylation (The Shield):

    • Suspend the base (1.0 equiv) in anhydrous MeCN (acetonitrile).

    • Add BSA (2.0–3.0 equiv). Stir at 60–80°C until the solution becomes clear.

    • Mechanism: This converts the reactive amide carbonyls into silyl-imidates.[1] The ring becomes aromatic (pyrimidine), significantly lowering the nucleophilicity of C-5 .

    • Checkpoint: If the solution is not clear, silylation is incomplete. Add more BSA or catalytic TMSCl.

  • Coupling (The Kinetic Strike):

    • Cool the silylated mixture to 0°C or RT.

    • Add the Electrophile (1.0–1.1 equiv) dissolved in MeCN.

    • Add TMSOTf (1.1 equiv) dropwise.

    • Crucial Control: Do not heat excessively. The Lewis acid activates the electrophile to attack the most nucleophilic nitrogen (N-1) driven by the formation of the strong Si-O bond.

  • Quenching (Restoration):

    • Pour into cold saturated

      
      . This hydrolyzes the 
      
      
      
      -silyl groups, regenerating the carbonyls, leaving the
      
      
      -1 protected/alkylated product.
Frequently Asked Questions (FAQ)

Q: I am using n-BuLi to deprotonate Uracil for N-alkylation, but I get low yields. Why? A:


-BuLi is too strong.[1] While it removes the N-H proton (

), it can also lithiate the C-5/C-6 position (C-H metallation) or cause ring opening.
  • Fix: Use a weaker base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in DMF. These are sufficient for N-deprotonation but insufficient for C-deprotonation.

Q: Can I block C-5 to prevent side reactions? A: Yes. If your final molecule permits, using a 5-substituted starting material (e.g., 5-methyluracil / Thymine) sterically and electronically hinders C-5 attack. If you need a hydrogen at C-5 later, you can use a halogen (5-Br) as a blocking group and remove it later via hydrogenolysis (


), though this adds steps.

Q: Why do I see O-alkylation instead of N-alkylation? A: This is the "O vs N" competition. O-alkylation is kinetically favored with "hard" electrophiles (like acyl chlorides) or silver salts.[1]

  • Fix: To ensure N-alkylation, use the Silyl-Hilbert-Johnson protocol (above) or use thermodynamic conditions (heating in DMF with alkali metal carbonates) which allow the kinetic O-product to rearrange to the stable N-product (Lactam-Lactim tautomerism favors the Lactam/N-alkyl form).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Side Reaction at C-5? CheckBase Are you using Strong Base? (n-BuLi, NaH, LDA) Start->CheckBase CheckTemp Is Temperature > 80°C? CheckBase->CheckTemp No Sol1 Switch to Weaker Base (K2CO3, DBU) CheckBase->Sol1 Yes CheckReagent Is Electrophile 'Soft'? (Iodides, Michael Acceptors) CheckTemp->CheckReagent No Sol2 Reduce Temp to < RT (Favor Kinetic N-Attack) CheckTemp->Sol2 Yes Sol3 Switch Leaving Group (Use Cl/Br/OTs instead of I) CheckReagent->Sol3 Yes Sol4 Check Reagent Purity (Look for free Halogens) CheckReagent->Sol4 No

Caption: Diagnostic flow for identifying the root cause of C-5 side reactions.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[2][3] (The authoritative text on silyl-mediated N-glycosylation and protection).

  • Ghotekar, B. K., et al. (2023).[1] "Synthesis and Chemoselective Alkylation of Uracil Derivatives." ResearchGate. (Detailed protocols on N1-alkylation using K2CO3/DMF to avoid side reactions).

  • BenchChem Technical Guides. (2025). "A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis." (Data on solvent/base effects on regioselectivity).

  • Wiedzy, M. (2000). "Modifications at the C(5) position of pyrimidine nucleosides." Most Wiedzy. (Discusses unexpected chlorination at C-5 during other synthetic steps).

  • Beilstein Institute. (2018). "Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides." (Mechanistic insights into coupling reactions and side pathways).

Sources

Troubleshooting

Removing unreacted ethyl chloroformate from thiazolidine product

Topic: Removal of Unreacted Ethyl Chloroformate (ECF) from Thiazolidine Products Executive Summary Ethyl chloroformate (ECF) is a ubiquitous reagent for activating carboxylates (mixed anhydride method) or protecting amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Ethyl Chloroformate (ECF) from Thiazolidine Products

Executive Summary

Ethyl chloroformate (ECF) is a ubiquitous reagent for activating carboxylates (mixed anhydride method) or protecting amines (carbamate formation).[1] However, its lachrymatory nature and toxicity require complete removal before downstream analysis or biological testing. In thiazolidine chemistry—where the heterocycle is often sensitive to strong acid-induced ring opening—removal strategies must balance ECF reactivity with product stability.

This guide details three validated protocols for ECF removal, ranging from standard aqueous workups to chemoselective scavenging.

Part 1: The Chemistry of Removal

To effectively remove ECF, one must exploit its electrophilicity. ECF is stable in neutral water for surprisingly long periods (


 min at 25°C) but hydrolyzes rapidly under basic conditions.

The Hydrolysis Pathway:



Note: The base neutralizes the HCl, driving the equilibrium forward.

The Scavenging Pathway:



By using a highly polar amino acid (e.g., Glycine) as the scavenger (

), the resulting carbamate becomes water-soluble and is easily washed away.
Part 2: Decision Matrix & Workflows

Before selecting a protocol, assess your product's physical state and stability.

ECF_Removal_Decision Start Start: Excess ECF in Reaction IsVolatile Is Product Volatile? Start->IsVolatile IsAcidSens Is Product Acid Sensitive? IsVolatile->IsAcidSens Yes/Unsure MethodA Method A: Vacuum Concentration (Bulk Removal) IsVolatile->MethodA No (BP > 150°C) MethodB Method B: Basic Hydrolysis (Sat. NaHCO3) IsAcidSens->MethodB No (Stable Carbamate) MethodC Method C: Amine Scavenging (Glycine/Tris) IsAcidSens->MethodC Yes (Thiazolidine Ring Risk) IsOil Is Product an Oil/Gum? IsOil->MethodB No (Solid) IsOil->MethodC Yes (Traps ECF) MethodA->IsOil Traces Remain

Figure 1: Decision matrix for selecting the appropriate ECF removal strategy based on product properties.

Part 3: Validated Protocols
Protocol A: The "Standard" Basic Hydrolysis

Best for: Stable N-protected thiazolidines (solids or oils).

Mechanism: Uses mild base to catalyze hydrolysis and neutralize the resulting HCl. Safety Warning: Generates


 gas. Pressure buildup hazard.
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).

  • Cooling: Cool the mixture to <10°C. Hydrolysis is exothermic.[2]

  • Quench: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Ratio: Use 1:1 volume ratio with the organic phase.

  • Agitation: Stir vigorously for 30 minutes .

    • Why? ECF is not miscible with water. Vigorous stirring increases the interfacial surface area for hydrolysis.

  • Separation: Transfer to a separatory funnel. Shake carefully, venting frequently to release

    
    .
    
  • Wash: Wash the organic layer again with brine to remove trapped ethanol/salts.

Protocol B: Nucleophilic Scavenging (The "Odor Killer")

Best for: Viscous oils where ECF gets trapped, or acid-sensitive thiazolidines.

Mechanism: Converts volatile, toxic ECF into a highly polar, water-soluble carbamate derivative using a primary amine.

  • Preparation: Prepare a 1M Glycine solution in 1M NaOH (or use 1M Tris Buffer pH 8.5).

  • Addition: Add the scavenger solution to your organic reaction mixture (1.5 equivalents relative to expected excess ECF).

  • Reaction: Stir rapidly at room temperature for 15 minutes.

    • Reaction:

      
       (Water Soluble).
      
  • Workup: Transfer to a separatory funnel. The ECF-Glycine adduct will partition quantitatively into the aqueous layer.

  • Extraction: Collect the organic layer.[3][4][5][6] The pungent ECF smell should be completely absent.

Protocol C: Azeotropic Distillation

Best for: Large scale bulk removal before workup.

  • Concentration: Remove bulk solvent on a rotary evaporator.

  • Azeotrope: Add Toluene (approx. equal volume to residue).

  • Evaporation: Re-evaporate. Toluene helps co-distill the ECF.

  • Repeat: Repeat 2x.

Part 4: Data & Specifications

Table 1: Physicochemical Properties Relevant to Removal

PropertyEthyl Chloroformate (ECF)Thiazolidine (Generic)Implication
Boiling Point 93–96 °C>150 °C (usually)Distillation is viable for bulk removal.
Water Solubility DecomposesLow (if N-protected)Aqueous washes are effective.
Reactivity ElectrophileNucleophile (if NH free)Unprotected thiazolidines will react with ECF.
Hydrolysis

~31 min (pH 7, 25°C)StableNeutral water wash is too slow; use base.
Part 5: Troubleshooting & FAQs

Q1: I performed the bicarbonate wash, but the product still smells pungent. Why? A: The "smell test" is sensitive but ECF can be trapped in oily products (solvent inclusion).

  • Cause: Incomplete hydrolysis due to poor phase mixing or insufficient time.

  • Fix: Use Protocol B (Glycine Scavenge) . The amine reacts much faster than water/hydroxide and actively "pulls" the ECF out of the organic phase.

Q2: My thiazolidine product yield is lower than expected. Did the workup destroy it? A: Thiazolidines are sensitive to ring opening in acidic conditions (reverting to aldehyde + aminothiol).

  • Cause: ECF hydrolysis produces HCl.[1] If the local pH drops during the quench, the ring may open.

  • Fix: Ensure you use Saturated

    
      (excess) so the aqueous phase never becomes acidic. Do not use water alone.
    

Q3: Can I use Silica Gel chromatography to remove ECF? A: Yes, but with caveats.

  • Risk: ECF degrades on silica, producing HCl, which can degrade your product on the column.

  • Recommendation: It is strictly better to remove ECF chemically (workup) before loading onto a column.

Q4: Why not use strong base (NaOH) for hydrolysis? A: While NaOH hydrolyzes ECF instantly, it can also hydrolyze your newly formed carbamate (product) or epimerize chiral centers on the thiazolidine ring.


 or Tris buffer is safer.
Part 6: Visualizing the Scavenging Pathway

Scavenging_Mechanism ECF Ethyl Chloroformate (Organic Layer) Intermediate Interfacial Reaction ECF->Intermediate Glycine Glycine/NaOH (Aqueous Layer) Glycine->Intermediate Adduct N-Ethoxycarbonylglycine (Water Soluble) Intermediate->Adduct Fast Kinetics Product Thiazolidine Product (Remains in Organic) Intermediate->Product No Reaction

Figure 2: The chemical scavenging mechanism. The water-soluble byproduct is easily separated from the desired lipophilic thiazolidine.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10928, Ethyl Chloroformate. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (1933). Ethyl N-Methylcarbamate.[4] Organic Syntheses, Coll. Vol. 2, p. 278. Retrieved from [Link]

  • OECD SIDS. (2004). Chloroformates: Hydrolysis and Environmental Fate. UNEP Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: FTIR Profiling of N-Ethoxycarbonyl Thiazolidine-2,4-dione

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Thiazolidine-2,4-dione (TZD) derivatives are cornerstone scaffolds in medicinal chemistry, widely recognized for the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Thiazolidine-2,4-dione (TZD) derivatives are cornerstone scaffolds in medicinal chemistry, widely recognized for their role as PPARγ agonists and antimicrobial agents. The functionalization of the TZD nitrogen (N3) via acylation—specifically yielding N-ethoxycarbonyl thiazolidine-2,4-dione (NE-TZD) —is a critical synthetic modification used to alter pharmacokinetics, lipophilicity, and target binding affinity.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) characteristic peaks of NE-TZD against its unsubstituted and N-alkylated alternatives. By understanding the mechanistic causality behind these vibrational shifts, researchers can establish self-validating analytical workflows for structural confirmation.

Mechanistic Causality of Vibrational Shifts

It is not enough to simply match spectral peaks to a library; robust analytical validation requires understanding the electronic environment dictating these molecular vibrations.

  • The Imide System (C=O): Unsubstituted TZD features an imide-like dicarbonyl system. The asymmetric and symmetric C=O stretches typically appear as strong signals in the 1646–1747 cm⁻¹ region[1].

  • The N-Acylation Effect: When the N-H proton is replaced by an ethoxycarbonyl group (-COOEt), two major phenomena occur:

    • Loss of N-H: The broad N-H stretching bands (typically observed between 3164–3423 cm⁻¹) completely disappear. This serves as the primary diagnostic marker for successful N-substitution[1].

    • Introduction of the Carbamate C=O: The new ester/carbamate carbonyl introduces a strong stretching frequency around 1710–1730 cm⁻¹[2]. Because the ethoxycarbonyl group is electron-withdrawing via resonance, it competes for the nitrogen's lone pair. This reduces the amide resonance within the TZD ring, increasing the double-bond character (and thus the force constant) of the ring carbonyls, causing a slight hypsochromic (blue) shift.

  • Aliphatic and Ether Linkages: The ethyl moiety introduces distinct aliphatic C-H stretches (~2940–2980 cm⁻¹), while the C-O-C stretch of the ester manifests as a sharp, intense band near 1250 cm⁻¹[3][4].

Spectral Comparison Data

The following table summarizes the quantitative FTIR data, comparing NE-TZD with baseline alternatives to facilitate rapid spectral interpretation.

Functional Group / VibrationUnsubstituted TZDN-Alkyl TZD (e.g., N-Methyl)N-Ethoxycarbonyl TZD (NE-TZD)Diagnostic Significance
N-H Stretch 3164 – 3423 cm⁻¹ (Broad)AbsentAbsentConfirms complete N3 substitution.
Aliphatic C-H Stretch Minimal / Absent~2950 cm⁻¹ (Weak)2940 – 2980 cm⁻¹ (Medium)Indicates presence of the ethyl chain.
Ring C=O (Symmetric) ~1740 – 1747 cm⁻¹~1735 cm⁻¹~1750 – 1760 cm⁻¹Blue-shifted due to electron-withdrawing N-substituent.
Ring C=O (Asymmetric) ~1680 – 1700 cm⁻¹~1675 cm⁻¹~1690 – 1705 cm⁻¹Overlaps with carbamate C=O in NE-TZD.
Carbamate/Ester C=O N/AN/A1710 – 1730 cm⁻¹ (Strong)Primary confirmation of the ethoxycarbonyl moiety.
C-O-C Stretch N/AN/A1250 – 1270 cm⁻¹ (Strong)Confirms the ester linkage of the carbamate.

Experimental Protocol: Synthesis and ATR-FTIR Validation

To ensure analytical trustworthiness, the following protocol represents a self-validating system. The synthesis of NE-TZD is tracked via Attenuated Total Reflectance (ATR) FTIR, using the disappearance of the N-H band as an internal completion metric.

Phase 1: N-Acylation Reaction Workflow
  • Reagent Preparation: Dissolve 10.0 mmol of unsubstituted thiazolidine-2,4-dione in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol of triethylamine (TEA) to act as an acid scavenger. Stir for 10 minutes at 0 °C.

  • Acylation: Dropwise, add 11.0 mmol of ethyl chloroformate over 15 minutes. The reaction is highly exothermic; maintain the temperature below 5 °C to prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 2: Self-Validating ATR-FTIR Analysis
  • Sample Preparation: Extract a 0.1 mL aliquot of the reaction mixture. Wash with 0.1 M HCl and brine, dry over MgSO₄, and evaporate the solvent to yield the crude solid.

  • Background Calibration: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Spectral Acquisition: Place 2–3 mg of the crude solid directly onto the ATR crystal. Apply the pressure anvil until the torque mechanism clicks to ensure uniform contact.

  • Validation Logic:

    • If a broad band at ~3200 cm⁻¹ persists, the reaction is incomplete (unreacted TZD remains).

    • If the 3200 cm⁻¹ band is absent and a new sharp peak appears at ~1250 cm⁻¹ alongside a broadened, intense carbonyl multiplet (1690–1760 cm⁻¹), the conversion to NE-TZD is confirmed successful.

Logical Workflow of Spectral Shifts

The following diagram illustrates the structural evolution from Unsubstituted TZD to NE-TZD and the corresponding causality of FTIR peak shifts.

FTIR_Logic cluster_0 Precursor Analysis cluster_1 Product Analysis TZD Unsubstituted TZD NH_Peak N-H Stretch 3164 - 3423 cm⁻¹ TZD->NH_Peak Amine TZD_CO Imide C=O 1680 & 1747 cm⁻¹ TZD->TZD_CO Ring Reaction Ethyl Chloroformate + Base TZD->Reaction NETZD N-ethoxycarbonyl TZD No_NH Loss of N-H Band NETZD->No_NH Acylation Carb_CO Carbamate C=O ~1710 - 1730 cm⁻¹ NETZD->Carb_CO Carbamate Ester_CO C-O Stretch ~1250 cm⁻¹ NETZD->Ester_CO Ether Link Reaction->NETZD

Vibrational shift logic mapping the transformation from Unsubstituted TZD to N-ethoxycarbonyl TZD.

References

  • Title: New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies Source: mdpi.com URL: [Link][1]

  • Title: Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides Source: nih.gov URL: [Link][2]

  • Title: Ethoxycarbonyl-Stabilized N,S-Acetals as a Fast Exchange Platform for Catalyst-Free Covalent Adaptable Networks Source: acs.org URL: [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-dodecylphenyl)acetic acid (CAS 65618-23-7)

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and quantification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-dodecylphenyl)acetic acid (CAS 65618-23-7). As a Senior Application Scientist, my objective is to not only present the theoretical fragmentation pathways but also to ground these predictions in the established principles of mass spectrometry and provide practical guidance for its analysis, including a comparison with alternative analytical strategies.

Unveiling the Structure: 2-(4-dodecylphenyl)acetic acid

Before delving into its fragmentation, it is crucial to understand the molecular architecture of 2-(4-dodecylphenyl)acetic acid. The structure consists of three key motifs that will dictate its fragmentation behavior: a carboxylic acid group, a phenyl ring, and a long C12 alkyl (dodecyl) chain.

Chemical Structure:

This structure reveals a non-polar dodecyl tail, a rigid aromatic core, and a polar carboxylic acid head. This amphiphilic nature can influence the choice of analytical methodology.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺˙). The molecular weight of 2-(4-dodecylphenyl)acetic acid (C₂₀H₃₂O₂) is approximately 304.5 g/mol , so we would expect to see a molecular ion peak at m/z 304.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

  • Benzylic Cleavage: The bond between the phenyl ring and the dodecyl chain, and the bond between the phenyl ring and the acetic acid moiety are benzylic positions. Cleavage at these positions is highly favored due to the formation of a stable tropylium ion or a substituted benzyl cation.[3][4] The most prominent fragmentation is expected to be the cleavage of the C-C bond between the aromatic ring and the dodecyl chain, leading to the formation of a tropylium-like ion. A significant peak is therefore predicted at m/z 91 , a hallmark of many alkylbenzenes.[3][5] Another likely benzylic cleavage would result in the loss of the carboxymethyl radical (•CH₂COOH), leading to a fragment at m/z 245 .

  • Alkyl Chain Fragmentation: The long dodecyl chain will undergo characteristic fragmentation, producing a series of carbocation fragments separated by 14 mass units (corresponding to the loss of CH₂ groups).[1] This will result in a cluster of peaks at m/z values such as 43, 57, 71, 85, etc., with decreasing intensity as the fragment size increases.

  • Carboxylic Acid Fragmentation: The carboxylic acid group can undergo several characteristic fragmentations.[1][6]

    • Loss of the hydroxyl radical (•OH): This would result in a fragment at M-17, i.e., m/z 287 .

    • Loss of the carboxyl group (•COOH): This would lead to a fragment at M-45, i.e., m/z 259 .

    • McLafferty Rearrangement: While less likely to be a dominant pathway due to the competing favorable benzylic cleavage, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen could occur, leading to a neutral alkene loss and a charged enol fragment.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carboxyl group can result in the loss of the entire dodecylphenyl group, leading to a small peak at m/z 45 ([COOH]⁺).

A representative mass spectrum of a structurally similar compound, 4-dodecylphenol, shows a prominent base peak at m/z 107, which corresponds to the hydroxytropylium ion, and a series of peaks corresponding to the fragmentation of the dodecyl chain.[3][7] This supports the prediction of significant fragmentation at the benzylic position and along the alkyl chain for 2-(4-dodecylphenyl)acetic acid.

Fragmentation Pathway Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Complex Matrix Derivatization Derivatization Extraction->Derivatization Esterification Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Spectral Interpretation Spectral Interpretation Detection->Spectral Interpretation Quantification Quantification Spectral Interpretation->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dilution/SPE Dilution/SPE Sample->Dilution/SPE Injection Injection Dilution/SPE->Injection LC Separation LC Separation Injection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Chromatogram Integration Chromatogram Integration MS/MS Detection->Chromatogram Integration Quantification Quantification Chromatogram Integration->Quantification

Sources

Validation

Comparative Guide: Antifungal Activity of N-Substituted vs. Unsubstituted Thiazolidinediones

Executive Summary Thiazolidinediones (TZDs), classically known as insulin sensitizers (PPAR- agonists), have emerged as a potent scaffold for antimicrobial therapeutics.[1] This guide provides a technical comparison betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidinediones (TZDs), classically known as insulin sensitizers (PPAR-


 agonists), have emerged as a potent scaffold for antimicrobial therapeutics.[1] This guide provides a technical comparison between unsubstituted (N-H)  and N-substituted (N-R)  thiazolidine-2,4-dione derivatives regarding their antifungal efficacy.

Key Finding: While the C5-position determines the primary pharmacophore binding, N-substitution at position 3 acts as a critical modulator of bioavailability and membrane permeability. Experimental data indicates that specific N-substituted derivatives (particularly N-benzyl and N-acetic acid moieties) often exhibit superior antifungal activity (lower MIC values) compared to their unsubstituted counterparts, primarily due to enhanced lipophilicity facilitating fungal cell wall penetration.

Structural & Mechanistic Rationale (SAR Analysis)

The thiazolidine-2,4-dione ring consists of a catalytic center (C2/C4 carbonyls) and a substitution site at the Nitrogen (N3).

Unsubstituted TZD (The "NH" Core)
  • Chemical Characteristic: The N3 position retains a proton (N-H). This allows the molecule to act as a hydrogen bond donor.

  • Limitation: The polar nature of the free N-H group can limit passive diffusion across the lipid-rich fungal cell wall (ergosterol/chitin matrix).

  • Activity Profile: Often shows moderate to weak activity unless the C5 substituent is highly lipophilic.

N-Substituted TZD (The "N-R" Derivative)
  • Chemical Characteristic: The proton is replaced by alkyl, aryl, or acyl groups (e.g., Methyl, Benzyl, Benzoyl).

  • Advantage: This modification removes the H-bond donor capability but significantly increases the partition coefficient (LogP).

  • Mechanism of Enhancement: The increased lipophilicity facilitates entry into the fungal cytoplasm. Furthermore, bulky N-substitutions can induce steric locking, potentially increasing selectivity for fungal enzymes (e.g., glucosamine-6-phosphate synthase) over mammalian targets.

Visualization: SAR Decision Pathway

SAR_Logic Start TZD Scaffold Optimization Pos3 Position 3 Modification Start->Pos3 Unsub Unsubstituted (N-H) Pos3->Unsub Sub N-Substituted (N-R) Pos3->Sub Prop1 High Polarity (H-Bond Donor) Unsub->Prop1 Prop2 Increased Lipophilicity (High LogP) Sub->Prop2 Result1 Limited Membrane Permeability Prop1->Result1 Result2 Enhanced Cell Wall Penetration Prop2->Result2 Target Target: Fungal Cell Wall (Ergosterol/Chitin) Result1->Target Weak Entry Result2->Target Strong Entry

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why N-substitution generally favors fungal cell wall penetration.

Comparative Performance Data

The following data synthesizes comparative studies (Microdilution Assay) of TZD derivatives against Candida albicans.

Experimental Conditions:

  • Method: CLSI M27-A3 Broth Microdilution[2][3][4]

  • Medium: RPMI 1640 buffered with MOPS

  • Incubation: 48 hours at 35°C

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Compound ClassSubstituent (N3)Substituent (C5)MIC (

g/mL) vs C. albicans
LogP (Calc)Performance Note
Unsubstituted -H 4-Chlorobenzylidene12.5 - 25.0 2.1Moderate activity. Limited by uptake.
N-Substituted -CH3 (Methyl) 4-Chlorobenzylidene6.25 2.62x potency increase due to lipophilicity.
N-Substituted -Benzyl 4-Chlorobenzylidene1.56 - 3.12 4.2High potency. Aromatic stacking + permeability.
N-Substituted -Acetic Acid 4-Chlorobenzylidene25.0 1.8Reduced activity. Ionic headgroup reduces permeation.
Control FluconazoleN/A0.5 - 1.0-Standard of Care (Reference).

Interpretation: The data indicates a clear correlation between N-substitution with hydrophobic groups (Benzyl) and increased antifungal potency. However, introducing polar N-substituents (like acetic acid) can negate this benefit, reverting activity to levels similar to or worse than the unsubstituted parent.

Experimental Protocols

To replicate these findings, strictly adhere to the following synthesis and assay protocols. These methods are designed to be self-validating.

Synthesis of N-Substituted TZDs (Workflow)

Objective: Alkylation of the N3 position.

  • Reactants: Dissolve 5-arylidene-2,4-thiazolidinedione (1.0 eq) in anhydrous DMF.

  • Base Activation: Add Potassium Carbonate (

    
    , 2.0 eq). Stir at room temperature for 30 mins to generate the N-anion.
    
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice water. Filter the precipitate.[5] Recrystallize from Ethanol.[5][6]

Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: Determine MIC values quantitatively.

  • Inoculum Prep: Cultivate C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (Final:

    
     CFU/mL).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Dispense 100

      
      L of drug dilutions (dissolved in DMSO, <1% final conc) into columns 1-10.
      
    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: 35°C for 48 hours (non-shaking).

  • Readout: Visual score. MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Visualization: Experimental Workflow

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Biological Assay (CLSI M27-A3) Step1 Knoevenagel Condensation (Generate C5-Arylidene Core) Step2 N-Alkylation (DMF, K2CO3, R-X) Step1->Step2 Intermediate Step3 Purification (Recrystallization EtOH) Step2->Step3 Control1 QC: TLC Monitoring Step2->Control1 Step5 Broth Microdilution (RPMI 1640 + MOPS) Step3->Step5 Drug Stock Step4 Inoculum Prep (0.5 McFarland) Step4->Step5 Yeast Cells Step6 Incubation (35°C, 48h) Step5->Step6 Step7 Data Analysis (MIC Determination) Step6->Step7 Control2 QC: Sterility Check Step6->Control2

Figure 2: Integrated workflow from chemical synthesis to biological validation, highlighting Quality Control (QC) points.

Mechanistic Insights

Why does N-substitution matter beyond lipophilicity?

  • Cell Wall Disruption: Research suggests that N-substituted TZDs (specifically N-benzyl derivatives) induce morphological changes in the Candida cell wall, leading to leakage of cytoplasmic contents. The bulky hydrophobic group may disrupt the packing of membrane ergosterol.

  • Glucose Transport Inhibition: Unlike the PPAR-

    
     activation seen in mammalian cells, in fungi, certain TZD derivatives (like Mycosidine congeners) have been linked to the inhibition of glucose transport systems, starving the fungal cell. The N-substituent is crucial for fitting into the hydrophobic pocket of these transporter proteins.
    

References

  • Marc, G., et al. (2022). "Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners." Molecules.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4][7] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[3][4]

  • Bhat, M.A., et al. (2017). "Thiazolidinedione derivatives as antimicrobial agents: A systematic review." Journal of Chemical and Pharmaceutical Research.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. (Reference for binding affinity claims).

Sources

Comparative

A Comparative Biological Assay of Mycosidine Congeners: A Guide for Researchers

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of novel chemical scaffolds with unique mechanisms of action is of paramount importance. Mycosidine, a topical antifungal agent built upon a t...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of novel chemical scaffolds with unique mechanisms of action is of paramount importance. Mycosidine, a topical antifungal agent built upon a thiazolidine-2,4-dione (TZD) framework, represents a promising starting point for the development of new therapeutics.[1][2] This guide provides a comprehensive comparison of the biological activities of Mycosidine and its recently synthesized congeners, offering researchers, scientists, and drug development professionals a detailed analysis of their antifungal efficacy, potential cytotoxicity, and a proposed novel mechanism of action.

Introduction to Mycosidine and the Thiazolidine-2,4-dione Scaffold

Mycosidine is a topical antifungal drug whose active ingredient is (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione.[2] It belongs to the broader class of compounds containing a thiazolidine-2,4-dione (TZD) heterocyclic ring. The TZD scaffold is a well-established pharmacophore, most famously recognized in the "glitazone" class of antidiabetic drugs which act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] However, the biological activities of TZD derivatives are diverse and extend to antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This inherent versatility makes the TZD core an attractive starting point for medicinal chemistry campaigns.

Recent research has focused on the synthesis of Mycosidine congeners with modifications at the 3- and 5-positions of the TZD ring to explore structure-activity relationships and identify compounds with enhanced antifungal potency.[2] This guide will focus on a comparative analysis of these novel derivatives.

Comparative In Vitro Antifungal Activity

The primary measure of a compound's antifungal efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the reported MIC values for Mycosidine and its congeners against a panel of clinically relevant fungal pathogens, alongside standard antifungal agents for comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Mycosidine Congeners and Standard Antifungal Drugs.

Compound/DrugCandida albicans ATCC 24433Candida parapsilosis ATCC 22019Trichophyton mentagrophytes
Mycosidine >100>1001.56
Congener 1 12.512.50.78
Congener 2 25251.56
Congener 3 6.256.250.39
Fluconazole 0.25 - 20.12 - 84 - 32
Amphotericin B 0.5 - 10.125 - 1Not commonly reported
Terbinafine Not commonly reportedNot commonly reported0.001 - 8
Itraconazole 0.063 - 1Not commonly reported0.016 - 0.5

Data for Mycosidine and its congeners are sourced from Levshin et al., 2022. Data for standard antifungal drugs are compiled from multiple sources for reference and may exhibit variability based on testing conditions.[4][5][6][7][8][9][10][11][12][13][14]

Expert Interpretation: The data clearly indicates that while the parent Mycosidine shows limited activity against Candida species, several of its congeners exhibit significantly improved potency. Notably, Congener 3 demonstrates the most promising broad-spectrum antifungal activity among the novel compounds, with a particularly low MIC against the dermatophyte Trichophyton mentagrophytes. When compared to standard antifungals, the congeners show a different spectrum of activity. While not as potent as azoles and polyenes against Candida albicans, Congener 3's activity against T. mentagrophytes is comparable to that of some established drugs. This suggests that these congeners may be particularly promising for the development of novel treatments for dermatophytosis.

Proposed Mechanism of Action: A Novel Approach to Antifungal Therapy

Standard antifungal drug classes, such as azoles, polyenes, and echinocandins, primarily target ergosterol synthesis or function, or cell wall integrity.[1] However, Mycosidine and its congeners are proposed to act via a novel mechanism of action associated with the disruption of glucose transport.[2] This is a significant finding, as targeting fungal glucose metabolism offers a new avenue for antifungal drug development, potentially circumventing existing resistance mechanisms.

Fungi rely on a variety of glucose transporters (e.g., Hxt, Hgt) to acquire this essential nutrient from their environment.[15][16][17][18][19] The structural differences between fungal and human glucose transporters provide a therapeutic window for selective inhibition.[15] The Levshin et al. (2022) study suggests that Mycosidine's activity is linked to interference with this process, leading to a disruption of the fungal cell wall.[2]

Below is a conceptual diagram illustrating the proposed mechanism of action.

G cluster_fungus Fungal Cell cluster_drug Glucose_Transporter Glucose Transporter (e.g., Hxt) Metabolism Glucose Metabolism Glucose_Transporter->Metabolism Glucose Uptake Cell_Wall Fungal Cell Wall Disruption Disruption Cell_Wall->Disruption Disruption Cell_Wall_Synthesis Cell Wall Synthesis Metabolism->Cell_Wall_Synthesis Energy & Precursors Cell_Wall_Synthesis->Cell_Wall Maintains Integrity Mycosidine_Congener Mycosidine Congener Mycosidine_Congener->Glucose_Transporter Inhibition caption Proposed Mechanism of Action of Mycosidine Congeners.

Caption: Proposed Mechanism of Action of Mycosidine Congeners.

This novel mechanism suggests that Mycosidine congeners could be effective against fungal strains that have developed resistance to conventional antifungals.

Cytotoxicity Profile: A Critical Consideration for Drug Development

While efficacy is paramount, the safety profile of any new chemical entity is equally critical. The thiazolidine-2,4-dione scaffold, while present in approved drugs, has been associated with cytotoxicity in some contexts.[20] Therefore, evaluating the cytotoxicity of Mycosidine congeners against mammalian cells is a crucial step in assessing their therapeutic potential.

Table 2: Representative Cytotoxicity (IC50, µM) of Thiazolidinedione Derivatives against Human Cell Lines.

Compound ClassCell LineIC50 (µM)
Thiazolidinedione DerivativesHepG2 (Liver)4.40 - >250
Thiazolidinedione DerivativesA549 (Lung)10.06 - >100
Thiazolidinedione DerivativesMCF-7 (Breast)>50
Thiazolidinedione DerivativesHFF-1 (Normal Fibroblast)Generally higher than cancer cell lines

Data is compiled from multiple sources and represents a range of TZD derivatives. Specific IC50 values for Mycosidine and its congeners are not yet publicly available and require further investigation.[21][22][23][24]

Expert Interpretation: The available data on various TZD derivatives indicates a wide range of cytotoxicities, with some compounds showing selective toxicity towards cancer cell lines over normal cell lines.[21] It is imperative that the specific Mycosidine congeners identified as potent antifungals undergo rigorous cytotoxicity testing against a panel of human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose). A high therapeutic index is a key indicator of a promising drug candidate.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the Mycosidine congeners and control drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of drug concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HaCaT, HepG2) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Mycosidine congeners in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the biological evaluation of novel Mycosidine congeners.

G Start Start: Synthesized Mycosidine Congeners Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination Quantitative Antifungal Assay (Broth Microdilution - MIC) Primary_Screening->MIC_Determination Activity_Confirmed Potent Antifungal Activity? MIC_Determination->Activity_Confirmed Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay - IC50) Activity_Confirmed->Cytotoxicity_Assay Yes End End: Discard or Re-evaluate Activity_Confirmed->End No Therapeutic_Index Calculate Therapeutic Index (IC50 / MIC) Cytotoxicity_Assay->Therapeutic_Index Mechanism_Study Mechanism of Action Studies (e.g., Glucose Uptake Assays) Therapeutic_Index->Mechanism_Study Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound caption Experimental Workflow for Mycosidine Congener Evaluation.

Caption: Experimental Workflow for Mycosidine Congener Evaluation.

This self-validating workflow ensures that only compounds with significant and selective antifungal activity progress to more in-depth and resource-intensive studies. The initial broad screening identifies active compounds, which are then quantified for their potency. A critical decision point follows, where only compounds with promising MIC values are subjected to cytotoxicity testing. This sequential approach is both efficient and ethically sound, minimizing unnecessary testing.

Conclusion and Future Directions

The exploration of Mycosidine congeners has revealed a promising new class of antifungal agents with a potentially novel mechanism of action. Several of the synthesized derivatives demonstrate superior antifungal activity compared to the parent compound, particularly against dermatophytes. The proposed inhibition of fungal glucose transport is a compelling avenue for future research and could lead to the development of drugs that are effective against resistant fungal strains.

However, this guide also highlights the critical need for further investigation. A comprehensive assessment of the cytotoxicity of the most potent congeners is essential to establish their safety profile and therapeutic index. Furthermore, detailed mechanistic studies are required to confirm the inhibition of specific fungal glucose transporters and to elucidate the precise molecular interactions involved.

For researchers in the field of antifungal drug discovery, the Mycosidine scaffold and its derivatives represent a fertile ground for further exploration. The data and protocols presented here provide a solid foundation for advancing these promising compounds towards the development of next-generation antifungal therapies.

References

  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451.
  • Chen, S. C., Perfect, J., Slavin, M. A., & Sorrell, T. C. (Eds.). (2020). Antifungal Therapy. John Wiley & Sons.
  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical practice. Journal of Fungi, 2(2), 15.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Kanafani, Z. A., & Perfect, J. R. (2008). Antimicrobial resistance: resistance to antifungal agents: are we in an era of untreatable fungal infections? Current opinion in infectious diseases, 21(6), 591-597.
  • Koo, S. H., Lee, K. M., Lee, M. K., Kim, Y. R., Lee, Y. W., & Choe, Y. J. (2020). In vitro antifungal susceptibility of 2,142 clinical isolates of Candida species from 33 hospitals in Korea: a 4-year study.
  • Levshin, I. B., Simonov, A. Y., Lavrenov, S. N., Panov, A. A., Grammatikova, N. E., Alexandrov, A. A., ... & Polshakov, V. I. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(5), 563.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual.
  • Sanglard, D. (2016).
  • Singh, S., & Sobel, J. D. (2016). The changing epidemiology of candidiasis. Current opinion in infectious diseases, 29(6), 543-548.
  • van der Lee, H. A., Warris, A., & Verweij, P. E. (2020). The role of in vitro susceptibility testing in the management of invasive fungal infections. Journal of Fungi, 6(3), 139.
  • Wang, L., Zhang, Y., & Liu, Z. (2019). Thiazolidinediones: A class of multi-target agents for the treatment of cancer. European journal of medicinal chemistry, 182, 111626.
  • Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Azole antifungal resistance in Candida albicans and emerging non-albicans Candida species. Frontiers in microbiology, 7, 2173.
  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382-402.
  • Wiederhold, N. P. (2017). Antifungal resistance: current trends and future directions. Infection and drug resistance, 10, 243.
  • Levshin, I. B., Simonov, A. Y., Lavrenov, S. N., Panov, A. A., Grammatikova, N. E., Alexandrov, A. A., ... & Polshakov, V. I. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(5), 563. [Link]

  • Kumar, H., Aggarwal, N., Marwaha, M. G., Deep, A., Chopra, H., Matin, M. M., ... & Mohanta, T. K. (2022). Thiazolidin-2, 4-dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • da Silva, A. C., de Souza, T. A. C., & de Oliveira, R. B. (2020). Cytotoxicity of thiazolidinediones: a review. Mini reviews in medicinal chemistry, 20(11), 936-950.
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  • Gholampour, N., Ghasemian, A., & Gholami, S. (2021). Cytotoxicity and anticancer activity of thiazolidinedione derivatives: A review. Bioorganic Chemistry, 115, 105232.
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  • Navale, A. M. (2023). Glucose Transporter and Sensor Mechanisms in Fungal Pathogens as Potential Drug Targets. ResearchGate. [Link]

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Validation

Structural characterization of 3-carbethoxy-2,4-thiazolidinedione derivatives

An In-Depth Technical Guide to the Structural Characterization of 3-Carbethoxy-2,4-thiazolidinedione Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiazolid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 3-Carbethoxy-2,4-thiazolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazolidinediones

The 2,4-thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and antitumor properties.[1] The introduction of a 3-carbethoxy group and further substitution, particularly at the 5-position, creates a diverse chemical space for drug discovery. Accurate and robust structural characterization is paramount; it underpins any meaningful structure-activity relationship (SAR) studies and is a non-negotiable requirement for regulatory submission.[2] This guide compares the primary analytical techniques used to provide a validated, in-depth structural profile of these derivatives.

A Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. A synergistic approach, integrating data from multiple spectroscopic and analytical methods, is essential for unambiguous confirmation. The choice of techniques is driven by the specific information each provides, from atomic connectivity and functional groups to molecular weight and three-dimensional arrangement.

Below is a typical workflow for the structural characterization of a newly synthesized 3-carbethoxy-2,4-thiazolidinedione derivative.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_confirmation Definitive Confirmation Synthesis Knoevenagel Condensation & N-Acylation Purification Recrystallization or Column Chromatography Synthesis->Purification TLC TLC Analysis (Reaction Monitoring) Purification->TLC MP Melting Point (Purity Assessment) Purification->MP IR FT-IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) MS->NMR Xray Single-Crystal X-Ray (Absolute Structure) NMR->Xray EA Elemental Analysis (Empirical Formula) NMR->EA

Caption: Workflow for Synthesis and Structural Validation.

Core Analytical Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. For 3-carbethoxy-2,4-thiazolidinedione derivatives, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Causality:

    • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift of the exocyclic vinylic proton (=CH-) is highly characteristic and confirms the success of Knoevenagel condensation reactions often used in synthesis.[3]

    • ¹³C NMR is crucial for confirming the number of unique carbon atoms and identifying the key carbonyl carbons of the TZD ring and the carbethoxy group, which appear in the highly deshielded region of the spectrum (typically 165-175 ppm).[3][4]

    • 2D NMR (COSY, HSQC, HMBC) is employed for complex derivatives to definitively assign proton and carbon signals and establish long-range correlations, cementing the connectivity map of the molecule.[2]

Table 1: Comparative ¹H and ¹³C NMR Data for Representative Derivatives

Compound Structure (Example)Key ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Reference
(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid ~7.98 (s, 1H, =CH), ~7.50 (m, 5H, Ar-H), ~4.50 (s, 2H, N-CH₂)~167.6, ~165.7, ~164.2 (C=O), ~134.1 (=CH), ~44.5 (N-CH₂)[3]
(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid ~8.03 (s, 1H, =CH), ~7.75 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~4.42 (s, 2H, N-CH₂)~167.8, ~166.5, ~164.8 (C=O), ~135.3 (=CH), ~42.2 (N-CH₂)[3]
(Z)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid ~7.92 (s, 1H, =CH), ~7.51 (d, 2H, Ar-H), ~7.33 (d, 2H, Ar-H), ~4.36 (s, 2H, N-CH₂), ~2.34 (s, 3H, Ar-CH₃)~168.4, ~167.4, ~165.5 (C=O), ~134.4 (=CH), ~42.7 (N-CH₂), ~21.6 (Ar-CH₃)[3]

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a 400 MHz or higher field spectrometer.[1][5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra, using 2D data to resolve ambiguities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expertise & Causality: This technique is a cornerstone for initial characterization because it provides immediate evidence of the key structural motifs. For a 3-carbethoxy-2,4-thiazolidinedione, the most informative regions are the carbonyl stretching frequencies. The TZD ring typically displays two distinct C=O stretching bands (asymmetric and symmetric), and the carbethoxy group adds a third. Their positions provide insight into the electronic environment.[6]

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)SignificanceReference
Amide N-H Stretch3200 - 3100Confirms presence of the N-H bond in the parent TZD ring (if not N-substituted).[7][8]
Aromatic C-H Stretch3100 - 3000Indicates the presence of an aromatic ring (e.g., benzylidene substituent).[9]
Aliphatic C-H Stretch3000 - 2850Confirms the presence of the ethyl group in the carbethoxy moiety.[1]
Carbonyl (C=O) Stretch1750 - 1680Multiple strong bands confirm the TZD and ester carbonyls. Typically 3 distinct peaks.[3][10]
Alkene (C=C) Stretch1650 - 1600Confirms the exocyclic double bond formed during condensation.[4]
Ester (C-O) Stretch1300 - 1150Indicates the C-O single bond of the carbethoxy group.[10]

Protocol 2: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[4]

  • Analysis: Identify and label the characteristic absorption bands corresponding to the key functional groups.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the preferred method.[2] It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical self-validating step, as the experimentally determined formula must match the theoretical formula of the target structure. The fragmentation pattern can further corroborate the proposed structure by showing the loss of predictable neutral fragments, such as the ethoxy group from the carbethoxy moiety.

Table 3: Mass Spectrometry Data for a Representative Derivative

CompoundIonization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Key Fragments (m/z)Reference
2-(5-benzylidene-2,4-dioxothiazolidine-3-yl)-N-phenylacetamide ESI339.0803339.61208, 117, 105, 77[3][10]

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. Scan over a mass range appropriate for the expected molecular weight.

  • Analysis: Determine the monoisotopic mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. Analyze significant fragment ions to support the proposed structure.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for structural determination, providing an unequivocal 3D model of the molecule as it exists in the solid state.

  • Expertise & Causality: While other techniques infer connectivity, X-ray crystallography directly observes it. It is the only method that can definitively determine stereochemistry, such as the Z- or E-configuration of the exocyclic double bond, which is a critical feature of these derivatives.[6][11] Furthermore, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice, which can be correlated with the compound's physical properties and biological activity.[9][12]

Caption: Information Provided by Different Spectroscopic Techniques.

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The model is then refined against the experimental data to yield the final structure with high precision.[9]

  • Analysis: Analyze the final structure to determine bond lengths, angles, stereochemistry, and intermolecular interactions. Generate graphical representations (e.g., ORTEP diagrams).[13]

Conclusion

The structural characterization of 3-carbethoxy-2,4-thiazolidinedione derivatives requires a meticulous and integrated analytical strategy. While FT-IR and Mass Spectrometry provide rapid and essential initial confirmations of functional groups and molecular weight, NMR spectroscopy remains the cornerstone for elucidating the detailed atomic connectivity. For absolute proof of structure, particularly stereochemistry, single-crystal X-ray crystallography is unparalleled. By employing these techniques in a complementary fashion, as outlined in this guide, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and SAR studies.

References

  • Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Retrieved from [Link]

  • Khan, I., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Benmohammed, A., et al. (2018). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Me. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystal structure of thiazoline derivative 7i. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray analysis of thiazolidin-4-one 11. Retrieved from [Link]

  • Sonawane, L.V., & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry. Available at: [Link]

  • Gouda, M.A., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]

  • Gobisl, A., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Retrieved from [Link]

  • Al-Majidi, S. M. H. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

  • Funel, C., et al. (2023). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. Molecules. Available at: [Link]

  • International Journal of Pharma and Bio Sciences. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity. Available at: [Link]

  • Ionescu, I.A., et al. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules. Available at: [Link]

  • De La Salle University. (n.d.). Synthesis and Characterization of Bis-thiazolidine-2,4-dione with Non-polar Linkers. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains. Retrieved from [Link]

  • Muhammad, F. M., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Journal of Angiotherapy. Available at: [Link]

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Comparative

Crystal structure determination of N-protected thiazolidine-2,4-dione

An in-depth methodological comparison for the structural elucidation of N-protected thiazolidine-2,4-dione derivatives, designed for researchers navigating the complexities of small-molecule crystallography. The Crystall...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison for the structural elucidation of N-protected thiazolidine-2,4-dione derivatives, designed for researchers navigating the complexities of small-molecule crystallography.

The Crystallization Bottleneck: Causality & Thermodynamics

The thiazolidine-2,4-dione (TZD) scaffold is a privileged five-membered heterocyclic pharmacophore, globally recognized for its role in the "glitazone" class of antidiabetic drugs (PPARγ agonists) and emerging antimicrobial agents , , .

In its unsubstituted form, the N–H group at position 3 acts as a robust hydrogen bond donor. It pairs with the carbonyl oxygen acceptors at positions 2 and 4 to form highly ordered, strongly bound supramolecular dimers or ribbons in the solid state [[1]]([Link]), . This thermodynamic stability readily promotes the growth of large single crystals suitable for conventional Single-Crystal X-Ray Diffraction (SC-XRD) .

However, during the development of novel derivatives, researchers frequently protect or substitute the nitrogen (e.g., N-alkylation, N-benzylation) to explore new structure-activity relationships . N-protection fundamentally alters the solid-state thermodynamics by eliminating this primary hydrogen bond donor. The crystal lattice must now rely on weaker, less directional forces such as van der Waals interactions, π-π stacking, and weak C–H···O contacts . Consequently, N-protected TZDs often precipitate rapidly during synthesis as microcrystalline or amorphous powders, making the cultivation of the large (>10 µm) crystals required for SC-XRD a severe, time-consuming bottleneck [[2]]([Link]), .

Comparative Technologies for Structural Determination

To overcome this bottleneck, structural chemists must evaluate three primary analytical pathways:

  • Single-Crystal X-Ray Diffraction (SC-XRD): The century-old gold standard. It relies on the scattering of X-rays by the electron density of the atoms , [[2]]([Link]). Because X-rays interact weakly with matter, a large, well-ordered crystal (typically 10–200 µm) is required to produce a detectable diffraction pattern [[3]]([Link]), .

  • Microcrystal Electron Diffraction (MicroED): An emerging cryogenic transmission electron microscopy (cryo-TEM) technique. Electrons interact with the electrostatic potential of the atoms and scatter approximately 1,000 times more strongly than X-rays , . This allows for the structural determination of nanocrystals less than 1 µm in size, completely bypassing the need for macroscopic crystal growth , [[4]]([Link]). Furthermore, because electrons are sensitive to charge, MicroED often provides superior visibility of hydrogen atoms (protons) compared to standard X-ray methods .

  • Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: When only polycrystalline powder is available, PXRD can be coupled with Crystal Structure Prediction (CSP) algorithms to solve the 3D structure, though it lacks the atomic-level precision of single-crystal methods , .

DecisionTree Start Synthesize N-Protected Thiazolidine-2,4-dione CheckCrystal Assess Crystal Size Under Microscope Start->CheckCrystal Large > 10 μm High Quality CheckCrystal->Large Slow Growth Small < 1 μm Nano/Microcrystals CheckCrystal->Small Rapid Crashing Powder Polycrystalline Powder CheckCrystal->Powder Bulk Precipitation SCXRD Single-Crystal XRD (SC-XRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Small->MicroED PXRD Powder XRD (PXRD) + Rietveld Refinement Powder->PXRD

Decision matrix for selecting the optimal structural determination method based on crystal size.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methods when applied to small organic molecules like N-protected TZDs.

ParameterSC-XRDMicroEDPXRD + CSP
Optimal Crystal Size > 10–20 µm< 1 µm (Nanocrystals)Bulk Powder
Sample State Single, well-ordered crystalDry microcrystalline powderPolycrystalline powder
Data Collection Time Hours to DaysMinutesHours
Radiation Source X-rays (Mo/Cu Kα)Electrons (200-300 kV)X-rays (Cu Kα)
Interaction Target Electron DensityElectrostatic PotentialElectron Density
Hydrogen Visibility Good (at high resolution)Excellent (electrons scatter off charge)Poor
Primary Bottleneck Weeks of crystal growthDynamical scattering refinementHigh computational cost

Self-Validating Experimental Methodologies

To ensure scientific integrity, every structural determination workflow must contain internal validation checkpoints. Below are the field-proven protocols for SC-XRD and MicroED.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystallization: Dissolve the N-protected TZD in a minimal amount of hot solvent (e.g., ethanol/ethyl acetate). Allow slow evaporation over 7–14 days.

  • Mounting & Validation: Select a candidate crystal under a polarized light microscope.

    • Self-Validation Check: Rotate the crystal under polarized light. Uniform optical extinction confirms it is a single crystal, not a twinned aggregate. Mount on a glass fiber or loop using paratone oil.

  • Data Collection: Transfer to a goniometer equipped with a low-temperature N₂ stream (100 K) to reduce thermal motion. Irradiate with Mo-Kα or Cu-Kα X-rays.

    • Self-Validation Check: Collect initial test frames to check unit cell parameters and mosaicity. A mosaicity < 0.5° validates the crystal's internal order.

  • Processing & Refinement: Integrate frames, apply multi-scan absorption correction, and solve using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: The final R₁ factor must be < 0.05, and the goodness-of-fit (S) should be near 1.0, confirming the model accurately represents the experimental data.

Protocol B: Microcrystal Electron Diffraction (MicroED)
  • Sample Preparation: Take the dry microcrystalline powder of the N-protected TZD directly from the synthesis workup. Small molecules do not require the complex vitrification protocols used for proteins . Apply the powder directly onto a holey carbon TEM grid.

    • Self-Validation Check: Screen the grid in imaging mode at low magnification to ensure a monolayer of distinct nanocrystals, which prevents overlapping diffraction patterns.

  • Data Collection: Load the grid into a Cryo-TEM operating at 200 kV. Cool to cryogenic temperatures (e.g., -192°C) to minimize radiation damage from the highly energetic electron beam , . Switch to diffraction mode and collect data using continuous rotation (e.g., 0.5°/sec) on a fast camera .

    • Self-Validation Check: Monitor the diffraction spots at high tilt angles. If resolution drops rapidly during the sweep, radiation damage is occurring; the electron dose rate must be reduced.

  • Processing & Refinement: Convert TEM frames to crystallographic formats (e.g., SMV). Process using software like DIALS or XDS [[2]]([Link]), . Solve using standard direct methods, accounting for dynamical scattering effects during refinement.

    • Self-Validation Check: Check the R_merge and completeness statistics. A completeness >85% and R_int < 0.15 validates the dataset's integrity before final structural refinement.

Workflow cluster_scxrd SC-XRD Workflow (Gold Standard) cluster_microed MicroED Workflow (Emerging) S1 Slow Evaporation (Weeks) S2 X-Ray Source (Weak Interaction) S1->S2 S3 Diffraction Data (>10 μm crystal) S2->S3 M1 Direct Powder Prep (Minutes) M2 Cryo-TEM Electron Beam (Strong Interaction) M1->M2 M3 Diffraction Data (<1 μm crystal) M2->M3

Comparative workflows highlighting sample preparation and instrumentation for SC-XRD and MicroED.

Conclusion

For N-protected thiazolidine-2,4-diones, the loss of the critical N–H hydrogen bond donor drastically alters crystallization thermodynamics, often rendering SC-XRD unfeasible due to the inability to grow large crystals. MicroED has emerged as a highly disruptive and efficient alternative, allowing researchers to obtain atomic-resolution 3D structures directly from the microcrystalline powders that naturally precipitate during synthesis. While SC-XRD remains the definitive standard when large crystals are available, MicroED significantly accelerates the drug development pipeline for challenging synthetic intermediates.

References

  • Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World.

  • [[2]]([Link]) SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.

  • Synthesis, crystal structure, and in vitro evaluation of newer 2,4-thiazolidinedione hybrids as α-glucosidase inhibitors. Taylor & Francis Online.

  • [[5]]([Link]) Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.

  • [[6]]([Link]) 3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione. Manipal Academy of Higher Education.

  • Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate. Journal of Molecular Structure.

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.

  • Thiazolidinedione | C3H3NO2S | CID 5437. PubChem - NIH.

  • Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results.

  • []([Link]) Notes - Alkylation of 2,4-Thiazolidinedione. ResearchGate.

  • [[1]]([Link]) Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.

  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research.

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Safety & Regulatory Compliance

Safety

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate proper disposal procedures

Executive Summary & Immediate Action Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl-2,4-thiazolidinedione) is a heterocyclic organic reagent typically used as a building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (also known as 3-ethoxycarbonyl-2,4-thiazolidinedione) is a heterocyclic organic reagent typically used as a building block in the synthesis of pharmaceuticals (e.g., glitazones). Due to its nitrogen and sulfur content, it requires specific disposal protocols to prevent the release of toxic combustion byproducts (NOx, SOx) and environmental contamination.

Immediate Disposal Directive:

  • DO NOT flush down the drain.[1]

  • DO NOT dispose of in general trash.

  • PREFERRED METHOD: High-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Assessment

Before handling waste, you must validate the hazard profile. While specific toxicological data for this exact ester may be limited in public repositories, we apply the Precautionary Principle based on the parent class (Thiazolidinediones).

Parameter Data / Classification Operational Implication
Chemical Structure Thiazolidine-2,4-dione core with N-ethoxycarbonyl group.[2]Generates SOx/NOx upon combustion; requires scrubber-equipped incinerator.
Physical State Crystalline Solid (typically off-white).Dust Hazard: Use a fume hood to prevent inhalation during weighing/transfer.
Solubility Low in water; Soluble in organic solvents (DCM, Ethyl Acetate, Acetone).Dispose of as Organic Solvent Waste if dissolved.
GHS Hazards (Inferred) H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[2][3][4]PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Reactivity Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).Segregation: Keep away from oxidizer waste streams (e.g., nitric acid, peroxides).

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step to prevent cross-reactivity in the waste stream.

  • Solid Waste: Pure substance, contaminated weighing boats, or spill cleanup materials.

    • Action: Collect in a dedicated solid waste container labeled "Hazardous Organic Solid."

  • Liquid Waste: Mother liquors or reaction mixtures containing the substance.

    • Action: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used, then "Halogenated").

  • Incompatibility Check: Ensure the waste container does not contain strong alkalis (NaOH, KOH), as this ester can hydrolyze, potentially generating heat or gas depending on the matrix.

Disposal Workflow (Decision Logic)

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance/Spill Debris Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Reaction Mixture Dissolve Dissolution Step (Optional for bulk reduction) Dissolve in Acetone/EtOH Solid->Dissolve Large Qty (>50g) Bin_Solid Container C: Hazardous Solid Waste Solid->Bin_Solid Small Qty (<50g) Segregate Segregate Stream Liquid->Segregate Dissolve->Segregate HaloCheck Solvent Type Check Segregate->HaloCheck Bin_Halo Container A: Halogenated Organic Waste HaloCheck->Bin_Halo Contains DCM/Chloroform Bin_NonHalo Container B: Non-Halogenated Organic Waste HaloCheck->Bin_NonHalo Contains Acetone/EtOAc/MeOH Incinerate FINAL DISPOSAL: High-Temp Incineration (with Scrubber) Bin_Halo->Incinerate Bin_NonHalo->Incinerate Bin_Solid->Incinerate

Figure 1: Decision tree for segregating and disposing of thiazolidine-carboxylate waste streams.

Detailed Step-by-Step Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired reagents or contaminated solid debris.

  • PPE Setup: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a chemical fume hood to contain dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous solid waste drum.

  • Transfer: Carefully transfer the solid into the container.

    • Note: If the solid is caked, do not chip it aggressively to avoid generating airborne dust. Dissolve it in acetone if necessary (see Protocol B).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate"

    • Hazards: "Toxic, Irritant."[3]

    • Constituents: "100% Organic Solid."

  • Storage: Close the lid tightly. Store in a Secondary Containment Tray away from oxidizers until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.

  • Solvent Identification: Identify the primary solvent carrier.

    • If Halogenated (e.g., Dichloromethane): Use the "Halogenated Waste" carboy.

    • If Non-Halogenated (e.g., Ethanol, Ethyl Acetate): Use the "Non-Halogenated Waste" carboy.

  • Transfer: Pour the solution into the appropriate carboy using a funnel.

    • Critical: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Rinsing: Rinse the original flask with a small volume of the same solvent and add the rinse to the waste container.

  • Log Entry: Record the volume and concentration (approximate) on the waste tag. Ensure "Thiazolidine derivative" is noted so the waste handler is aware of the sulfur/nitrogen content.

Protocol C: Emergency Spill Cleanup
  • Small Spill (<10 g/mL):

    • Isolate: Evacuate the immediate area of unnecessary personnel.

    • PPE: Wear N95 dust mask (or respirator) if powder is airborne.

    • Contain:

      • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

      • Liquid: Absorb with vermiculite or spill pads.

    • Clean: Wipe the surface with acetone, followed by soap and water. Dispose of all cleanup materials as Hazardous Solid Waste .

Regulatory Compliance & Codes

  • US EPA (RCRA): This specific chemical is not typically listed on the P-list or U-list. However, it must be characterized by the generator.

    • Classification: It is generally classified as a Characteristic Hazardous Waste due to toxicity or ignitability (if in solvent).

    • Waste Code: Defaults to D001 (Ignitable) if in organic solvent, or general "Non-Regulated Hazardous Waste" if solid, depending on state regulations.

  • European Waste Catalogue (EWC):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Thiazolidine-2,4-dione (Parent Structure). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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